CC-401
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c1-2-9-28(10-3-1)11-12-29-18-6-4-5-16(13-18)21-19-14-17(22-23-15-24-27-22)7-8-20(19)25-26-21/h4-8,13-15H,1-3,9-12H2,(H,25,26)(H,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJCLCLBSGGNKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC(=C2)C3=NNC4=C3C=C(C=C4)C5=NC=NN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192650 | |
| Record name | CC-401 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
395104-30-0 | |
| Record name | CC-401 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0395104300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CC-401 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12432 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CC-401 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CC-401 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NOE38VQA1W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
CC-401: A Dual Inhibitor of JNK and DYRK1A/B - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CC-401 is a small molecule inhibitor initially developed as a potent, ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs). It demonstrates activity against all three JNK isoforms (JNK1, JNK2, and JNK3) and has been investigated for its potential in treating various diseases, including cancer and renal injury. Subsequent research has revealed that this compound also exhibits significant inhibitory activity against Dual-specificity tyrosine-phosphorylation-regulated kinases 1A and 1B (DYRK1A/B). This dual inhibitory profile complicates its mechanism of action in different cellular contexts, with its effects on β-cell replication being attributed to DYRK1A/B inhibition. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its effects on both JNK and DYRK1A/B signaling pathways, and includes a compilation of quantitative data and detailed experimental protocols.
Core Mechanism of Action: JNK Inhibition
This compound acts as a potent, ATP-competitive inhibitor of all three JNK isoforms.[1] By binding to the ATP-binding site of JNK, this compound prevents the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.[1] Inhibition of c-Jun phosphorylation at serines 63 and 73 suppresses the transcriptional activity of the AP-1 (Activator Protein-1) complex, which plays a crucial role in inflammation, apoptosis, and cell proliferation.[2]
JNK Signaling Pathway
The JNK signaling cascade is a key component of the mitogen-activated protein kinase (MAPK) pathway. It is typically activated by cellular stress signals such as inflammatory cytokines, UV irradiation, and osmotic shock. The pathway culminates in the activation of JNK, which then phosphorylates a variety of downstream targets to orchestrate the cellular stress response.
Off-Target Activity: DYRK1A/B Inhibition
While developed as a JNK inhibitor, studies have revealed that this compound also potently inhibits DYRK1A and DYRK1B.[3][4][5] This off-target activity is particularly relevant in the context of β-cell replication, where the effects of this compound are attributed to DYRK1A/B inhibition rather than JNK inhibition.[4][5] Inhibition of DYRK1A/B by this compound leads to the activation of the NFAT (Nuclear Factor of Activated T-cells) transcription factor and destabilization of the cell cycle inhibitor p27Kip1, ultimately promoting cell cycle progression.[4][5]
DYRK1A/B Signaling in β-Cell Replication
DYRK1A/B are involved in a variety of cellular processes, including cell cycle regulation and neuronal development. In pancreatic β-cells, DYRK1A/B activity helps maintain a quiescent state. Inhibition of DYRK1A/B is a key mechanism for inducing β-cell proliferation.
Quantitative Data
The following tables summarize the in vitro potency and selectivity of this compound against its primary and off-target kinases.
Table 1: Inhibitory Potency of this compound against JNK Isoforms
| Target | Ki (nM) |
| JNK1 | 25-50 |
| JNK2 | 25-50 |
| JNK3 | 25-50 |
| Data compiled from MedchemExpress.[1] |
Table 2: Inhibitory Potency of this compound against DYRK Isoforms
| Target | IC50 (nM) |
| DYRK1A | 370 |
| DYRK1B | 80 |
| Data from Abdolazimi et al., 2018.[5] |
Table 3: Selectivity Profile of this compound
| Kinase | Selectivity (fold vs JNK) |
| p38 | >40 |
| ERK | >40 |
| IKK2 | >40 |
| Protein Kinase C | >40 |
| Lck | >40 |
| ZAP70 | >40 |
| Data compiled from MedchemExpress and Selleck Chemicals.[1] |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Kinase Assay (ATP Competition)
This assay determines the potency of this compound in inhibiting the kinase activity of JNK or DYRK1A/B.
Materials:
-
Recombinant active JNK or DYRK1A/B kinase
-
Kinase-specific substrate (e.g., recombinant c-Jun for JNK, synthetic peptide like DYRKtide for DYRK1A/B)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for ADP-Glo assay)
-
This compound stock solution in DMSO
-
96-well plates
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare a master mix containing the kinase and substrate in kinase assay buffer.
-
Aliquot the master mix into the wells of a 96-well plate.
-
Add serial dilutions of this compound to the wells. Include a DMSO-only control.
-
Pre-incubate the plate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for the respective kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction according to the detection method (e.g., by adding a stop solution for radioactive assays or the ADP-Glo reagent).
-
Detect the level of substrate phosphorylation. For radioactive assays, this may involve separating the phosphorylated substrate from the unreacted ATP by SDS-PAGE and autoradiography. For the ADP-Glo assay, measure the luminescent signal.
-
Plot the percentage of kinase inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Western Blot Analysis of c-Jun Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on the JNK signaling pathway in a cellular context.
Materials:
-
Cell line of interest (e.g., HK-2 human kidney epithelial cells)
-
Cell culture medium and supplements
-
JNK pathway activator (e.g., sorbitol, anisomycin, UV irradiation)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total-c-Jun, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a JNK pathway activator for a short period (e.g., 30 minutes with sorbitol).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with antibodies against total c-Jun and a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-c-Jun signal to the total c-Jun signal and the loading control.
-
Compare the levels of c-Jun phosphorylation in this compound-treated cells to the control cells.
-
Clinical Development
A Phase I clinical trial of this compound for the treatment of refractory acute myeloid leukemia was initiated but has since been discontinued.[2][6] The reasons for the discontinuation have not been publicly disclosed.
Conclusion
This compound is a valuable research tool for studying JNK and DYRK1A/B signaling. Its dual inhibitory activity necessitates careful consideration when interpreting experimental results. While its clinical development has been halted, the compound continues to be used in preclinical research to elucidate the roles of its target kinases in various physiological and pathological processes. The data and protocols provided in this guide are intended to facilitate further research into the complex mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound Promotes β-Cell Replication via Pleiotropic Consequences of DYRK1A/B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Promotes β-Cell Replication via Pleiotropic Consequences of DYRK1A/B Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of the kinase DYRK1A by targeting its folding process - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Targets of CC-401: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-401 is a potent and selective, second-generation ATP-competitive anthrapyrazolone inhibitor of the c-Jun N-terminal kinases (JNKs). It demonstrates high affinity for all three JNK isoforms (JNK1, JNK2, and JNK3), with Ki values ranging from 25 to 50 nM, and exhibits at least 40-fold selectivity over other related kinases such as p38, ERK, and IKK2. By competitively binding to the ATP-binding site of JNK, this compound effectively blocks the phosphorylation of its downstream substrates, thereby modulating a variety of cellular processes implicated in cancer, inflammation, and neurodegenerative diseases. This technical guide provides a comprehensive overview of the downstream targets of this compound, detailing the affected signaling pathways, quantitative data on its inhibitory effects, and the experimental protocols used to elucidate these mechanisms.
Core Mechanism of Action: JNK Inhibition
The c-Jun N-terminal kinases are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family. They are activated in response to a wide range of cellular stresses, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock. Once activated, JNKs phosphorylate a multitude of proteins, leading to the regulation of gene expression, cell proliferation, apoptosis, and cellular metabolism.
This compound exerts its effects by directly inhibiting the kinase activity of JNK. This leads to a reduction in the phosphorylation of JNK's downstream substrates, most notably the transcription factor c-Jun. The inhibition of c-Jun phosphorylation at serines 63 and 73 within its transcriptional activation domain is a key event that leads to decreased activity of the activator protein-1 (AP-1) transcription factor complex.
Downstream Signaling Pathways and Targets of this compound
The primary downstream effect of this compound is the modulation of the JNK signaling pathway. This pathway is a critical regulator of numerous cellular functions, and its inhibition by this compound has wide-ranging consequences. The key downstream targets can be broadly categorized into transcription factors, mitochondrial proteins, and cytoskeletal components.
I. AP-1 Transcription Factor Family
The most well-characterized downstream targets of the JNK pathway are the components of the AP-1 transcription factor complex. AP-1 is a dimeric complex typically composed of proteins from the Jun, Fos, and ATF (activating transcription factor) families.
-
c-Jun: As the archetypal substrate of JNK, the phosphorylation of c-Jun at Ser63 and Ser73 is critical for its transcriptional activity. This compound directly prevents this phosphorylation event, leading to a suppression of AP-1-mediated gene expression.
-
Other AP-1 Members: JNK also phosphorylates other members of the AP-1 family, including JunB, JunD, and ATF2, albeit with different efficiencies and consequences. Inhibition by this compound is expected to modulate the activity of these transcription factors as well.
The inhibition of AP-1 activity by this compound leads to changes in the expression of a wide array of genes involved in:
-
Cell Cycle Progression: Downregulation of cyclins (e.g., Cyclin D1) and cyclin-dependent kinases (CDKs).
-
Apoptosis: Modulation of the expression of pro- and anti-apoptotic genes.
-
Inflammation: Decreased production of pro-inflammatory cytokines.
-
Metastasis: Reduced expression of matrix metalloproteinases (MMPs).
II. Mitochondrial Apoptosis Pathway
JNK plays a crucial role in the regulation of apoptosis, in part through its effects on mitochondrial proteins, particularly members of the Bcl-2 family.
-
Bcl-2 Family Proteins: JNK can phosphorylate both anti-apoptotic proteins like Bcl-2 and Bcl-xL, and pro-apoptotic proteins like Bim and Bad. The phosphorylation of these proteins can alter their activity and localization, thereby influencing the mitochondrial apoptotic cascade. By inhibiting JNK, this compound can modulate these phosphorylation events and shift the balance between cell survival and apoptosis.
III. Other Key Downstream Substrates
Beyond the AP-1 family and mitochondrial proteins, JNK has a broad range of substrates involved in various cellular processes. Inhibition by this compound would therefore be expected to impact these as well.
-
p53: JNK can phosphorylate the tumor suppressor protein p53, which can influence its stability and transcriptional activity.
-
Cytoskeletal Proteins: JNK has been shown to phosphorylate proteins involved in microtubule dynamics, such as MAP1 and MAP2, which can affect cell motility and morphology.
Quantitative Data on this compound's Effects
| Target Parameter | Method | Cell Line/System | Observed Effect | Reference |
| JNK1, JNK2, JNK3 Inhibition (Ki) | Kinase Assay | Purified enzyme | 25 - 50 nM | [1] |
| c-Jun Phosphorylation | Western Blot | HK-2 human tubular epithelial cells | Dose-dependent inhibition | [1] |
| AP-1 Activity | Reporter Assay | - | Decreased transcription | [2] |
| Cellular Proliferation | Proliferation Assay | - | Decreased | [2] |
| Tumor Growth Delay (in vivo) | Xenograft Model | HT29-derived mouse xenografts | Increased tumor growth delay in combination with oxaliplatin and bevacizumab | [3] |
Signaling Pathway and Experimental Workflow Diagrams
JNK Signaling Pathway and Inhibition by this compound
Caption: The JNK signaling pathway is activated by various stimuli, leading to the phosphorylation of downstream targets and subsequent cellular responses. This compound inhibits JNK, blocking these downstream effects.
Experimental Workflow for Assessing Downstream Target Inhibition
Caption: A typical experimental workflow to investigate the downstream effects of this compound involves cell treatment, lysis, and subsequent analysis of protein phosphorylation, kinase activity, and gene expression.
Detailed Experimental Protocols
I. Western Blot for Phospho-c-Jun
This protocol is for the detection of phosphorylated c-Jun (Ser63/73) in cell lysates following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: Rabbit anti-phospho-c-Jun (Ser63/73) and Rabbit anti-total c-Jun.
-
HRP-conjugated anti-rabbit secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with varying concentrations of this compound for the desired time. Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-c-Jun signal to the total c-Jun signal.
II. In Vitro JNK Kinase Assay
This assay measures the kinase activity of JNK in the presence of this compound.
Materials:
-
Active recombinant JNK enzyme.
-
JNK substrate (e.g., GST-c-Jun).
-
Kinase assay buffer.
-
ATP (including γ-³²P-ATP for radioactive detection).
-
This compound at various concentrations.
-
SDS-PAGE gels and autoradiography film or phosphoscreen.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, active JNK enzyme, and the JNK substrate.
-
Inhibitor Addition: Add this compound at a range of concentrations to the reaction tubes. Include a vehicle control (e.g., DMSO).
-
Initiate Reaction: Start the kinase reaction by adding ATP (spiked with γ-³²P-ATP). Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to autoradiography film or a phosphoscreen to visualize the phosphorylated substrate.
-
Quantification: Quantify the radioactivity in the substrate bands to determine the level of JNK activity at each inhibitor concentration. Calculate the IC50 value of this compound.
III. AP-1 Luciferase Reporter Assay
This assay measures the transcriptional activity of AP-1 in cells treated with this compound.
Materials:
-
Cells transiently or stably transfected with an AP-1 luciferase reporter construct.
-
This compound at various concentrations.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Plating and Treatment: Plate the reporter cells in a multi-well plate. Treat the cells with different concentrations of this compound.
-
Stimulation (Optional): If necessary, stimulate the cells with a known activator of the JNK pathway (e.g., anisomycin or UV radiation) to induce AP-1 activity.
-
Cell Lysis and Luciferase Assay: After the desired incubation time, lyse the cells and perform the luciferase assay according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a luminometer.
-
Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter). Plot the normalized activity against the this compound concentration to determine the effect on AP-1 transcriptional activity.
Conclusion
This compound is a specific and potent inhibitor of the JNK signaling pathway. Its primary mechanism of action involves the direct inhibition of JNK kinase activity, leading to a reduction in the phosphorylation of a wide range of downstream substrates. The most critical of these are the components of the AP-1 transcription factor complex, particularly c-Jun. By inhibiting AP-1 activity, this compound can modulate the expression of genes involved in cell proliferation, apoptosis, and inflammation. Furthermore, this compound's effects on mitochondrial proteins of the Bcl-2 family provide another avenue through which it can influence cell fate. The experimental protocols detailed in this guide provide a framework for the further investigation of the downstream effects of this compound and other JNK inhibitors, which will be crucial for their continued development as therapeutic agents.
References
The Dual-Faceted Role of CC-401 in Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CC-401 is a potent small molecule inhibitor with a complex and intriguing role in cell cycle regulation. Initially characterized as a selective inhibitor of c-Jun N-terminal kinase (JNK), subsequent research has unveiled its activity as a dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) 1A and 1B inhibitor. This dual activity positions this compound as a valuable tool for investigating and potentially targeting cell cycle dysregulation in various pathological contexts, from cancer to diabetes. This technical guide provides an in-depth overview of the core mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to support further research and drug development efforts.
Introduction
The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs) and other signaling kinases, are therefore attractive targets for therapeutic intervention. This compound has emerged as a molecule of interest due to its ability to modulate the cell cycle through two distinct and critical signaling pathways: the JNK pathway, which is often implicated in stress responses and apoptosis, and the DYRK pathway, which plays a role in cell cycle entry and exit. This guide will dissect the role of this compound in both pathways and provide practical information for its use in a research setting.
Mechanism of Action
This compound exerts its effects on cell cycle regulation primarily through the inhibition of two distinct kinase families.
JNK Inhibition and Its Impact on Cell Cycle and Apoptosis
This compound is a potent, ATP-competitive inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[1] The JNK signaling cascade is a critical component of the mitogen-activated protein kinase (MAPK) pathway and is activated by various cellular stresses, including inflammatory cytokines and DNA-damaging agents.[2] Activated JNK phosphorylates a range of downstream targets, including the transcription factor c-Jun.[1] The phosphorylation of c-Jun leads to the formation of the AP-1 transcription factor complex, which regulates the expression of genes involved in cell cycle progression and apoptosis.[3]
By inhibiting JNK, this compound prevents the phosphorylation of c-Jun, thereby modulating the expression of AP-1 target genes.[1] This can lead to cell cycle arrest, typically at the G1/S or G2/M checkpoints, and in many cancer cell types, the induction of apoptosis.[3]
DYRK1A/B Inhibition and Regulation of Cell Cycle Entry
More recently, this compound was identified as an inhibitor of DYRK1A and DYRK1B.[4] These kinases are involved in regulating the G0/G1 transition and the S-phase checkpoint.[5] One of the key substrates of DYRK1A is the cyclin-dependent kinase inhibitor p27Kip1. Phosphorylation of p27Kip1 by DYRK1A leads to its stabilization, which in turn inhibits CDK2/cyclin E complexes and promotes cell cycle arrest.[4][6] this compound, by inhibiting DYRK1A, prevents the phosphorylation and subsequent stabilization of p27Kip1, leading to its degradation.[4] This relieves the inhibition of CDK2/cyclin E, allowing cells to progress through the G1/S checkpoint.[4]
Furthermore, DYRK1A/B activity is crucial for the integrity of the DREAM complex, which represses the expression of cell cycle-promoting genes.[4] Inhibition of DYRK1A/B by this compound leads to the derepression of DREAM complex target genes, such as MYBL2 and FOXM1, further promoting cell cycle entry.[4] This mechanism is particularly relevant in the context of inducing β-cell replication.[4]
Data Presentation: Quantitative Inhibition Data
The following tables summarize the known quantitative data for this compound's inhibitory activity.
| Target | Inhibition Metric | Value (nM) | Reference(s) |
| JNK1 | Ki | 25 - 50 | [1] |
| JNK2 | Ki | 25 - 50 | [1] |
| JNK3 | Ki | 25 - 50 | [1] |
| DYRK1A | IC50 | 370 | [7] |
| DYRK1B | IC50 | 80 | [7] |
| Table 1: Inhibitory Activity of this compound against Primary Targets. |
| Kinase | Selectivity Fold (over JNK) | Reference(s) |
| p38 | >40 | [1] |
| Extracellular signal-regulated kinase (ERK) | >40 | [1] |
| Inhibitor of κB kinase (IKK2) | >40 | [1] |
| Protein kinase C (PKC) | >40 | [1] |
| Lck | >40 | [1] |
| Zeta-associated protein of 70 kDa (ZAP70) | >40 | [1] |
| Table 2: Kinase Selectivity Profile of this compound. Note: A comprehensive, quantitative kinase selectivity panel for this compound is not publicly available. This table reflects the reported selectivity against a limited number of related kinases. |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the role of this compound in cell cycle regulation.
In Vitro Kinase Assay for JNK Inhibition
This protocol is adapted from standard non-radioactive kinase assay procedures.
Objective: To determine the in vitro inhibitory activity of this compound against JNK.
Materials:
-
Recombinant active JNK1, JNK2, or JNK3 enzyme (e.g., from commercial suppliers).
-
GST-c-Jun (1-79) as substrate.
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT).
-
ATP solution.
-
This compound stock solution (in DMSO).
-
Anti-phospho-c-Jun (Ser63) antibody.
-
Secondary HRP-conjugated antibody.
-
SDS-PAGE gels and buffers.
-
Western blot apparatus and reagents.
-
Chemiluminescence detection system.
Procedure:
-
Prepare serial dilutions of this compound in Kinase Assay Buffer.
-
In a microcentrifuge tube, combine the recombinant JNK enzyme, GST-c-Jun substrate, and the diluted this compound or DMSO (vehicle control).
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.
-
Incubate the reaction at 30°C for 30 minutes.
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-c-Jun antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
Quantify the band intensities to determine the extent of inhibition at different this compound concentrations and calculate the IC50 value.
Western Blot Analysis of c-Jun Phosphorylation in Cells
Objective: To assess the effect of this compound on JNK activity in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat).
-
Cell culture medium and supplements.
-
This compound stock solution (in DMSO).
-
Stress-inducing agent (e.g., Anisomycin, UV radiation).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
Primary antibodies: anti-phospho-c-Jun (Ser63), anti-total c-Jun, anti-β-actin (loading control).
-
Secondary HRP-conjugated antibodies.
-
SDS-PAGE gels and buffers.
-
Western blot apparatus and reagents.
-
Chemiluminescence detection system.
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Induce JNK activation by treating with a stressor (e.g., 10 µg/mL Anisomycin for 30 minutes).
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane and perform SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Follow steps 9-15 from the In Vitro Kinase Assay protocol, using the appropriate primary antibodies to detect phosphorylated c-Jun, total c-Jun, and the loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol is a standard method for analyzing DNA content.[8]
Objective: To determine the effect of this compound on the cell cycle distribution of a cell population.
Materials:
-
Cell line of interest.
-
Cell culture medium and supplements.
-
This compound stock solution (in DMSO).
-
Phosphate-buffered saline (PBS).
-
70% cold ethanol.
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound or DMSO for the desired duration (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathways
Caption: JNK Signaling Pathway and the Point of this compound Intervention.
Caption: DYRK1A/B Signaling Pathway and the Point of this compound Intervention.
Experimental Workflow
Caption: General Experimental Workflow for Studying this compound's Effect on Cell Cycle.
Conclusion
This compound is a versatile research tool with a dual mechanism of action that impacts cell cycle regulation through both JNK and DYRK1A/B inhibition. Its ability to induce cell cycle arrest and apoptosis in cancer cells, while promoting proliferation in other cell types like pancreatic β-cells, highlights the context-dependent nature of these signaling pathways. The information provided in this technical guide offers a solid foundation for researchers to design and execute experiments aimed at further elucidating the complex biology of this compound and exploring its therapeutic potential. Further studies, particularly those providing a more comprehensive kinase selectivity profile and broader anti-cancer activity data, will be invaluable in advancing our understanding of this intriguing molecule.
References
- 1. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Promotes β-Cell Replication via Pleiotropic Consequences of DYRK1A/B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Dosage of Dyrk1a shifts cells within a p21-cyclin D1 signaling map to control the decision to enter the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 8. Analysis of Cell Cycle by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selectivity Profile of CC-401: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of CC-401, a potent, ATP-competitive inhibitor of c-Jun N-terminal kinases (JNK). This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways and workflows to offer a comprehensive resource for researchers in drug discovery and development.
Introduction to this compound
This compound is a small molecule inhibitor targeting the c-Jun N-terminal kinase (JNK) family of proteins, which are key regulators of cellular responses to stress signals, including inflammatory cytokines, ultraviolet radiation, and osmotic shock. The JNK signaling pathway is implicated in a variety of cellular processes such as proliferation, apoptosis, and inflammation. Dysregulation of this pathway has been linked to various diseases, including cancer and inflammatory disorders. This compound was developed as a second-generation anthrapyrazolone JNK inhibitor, demonstrating greater selectivity than earlier compounds like SP600125.[1] While a Phase 1 clinical trial for this compound in high-risk myeloid leukemia was initiated, it was ultimately terminated.[1][2][3] Despite its discontinued clinical development, this compound remains a valuable tool for preclinical research into the roles of JNK signaling.
Selectivity Profile of this compound
Publicly available, comprehensive kinase screening data for this compound is limited.[1] However, existing information indicates that this compound is a potent inhibitor of all three JNK isoforms and exhibits significant selectivity over other related kinases.
Table 1: Kinase Inhibition Profile of this compound
| Target Kinase | Inhibition Value (Ki) | Selectivity vs. Other Kinases |
| JNK1 | 25-50 nM | ≥ 40-fold |
| JNK2 | 25-50 nM | ≥ 40-fold |
| JNK3 | 25-50 nM | ≥ 40-fold |
Note: Data compiled from multiple sources. The selectivity is reported to be at least 40-fold against a panel of related kinases including p38, ERK, IKK2, PKC, Lck, and ZAP70.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of JNK, thereby preventing the phosphorylation of its downstream target, the transcription factor c-Jun. This inhibition of c-Jun phosphorylation at Serine 63 and Serine 73 blocks the transactivation of AP-1 target genes, which are involved in various cellular stress responses.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are outlined below. These represent standard methodologies for assessing the biochemical and cellular activity of JNK inhibitors.
Biochemical Kinase Assay (Radiometric)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against JNK.
Materials:
-
Recombinant active JNK enzyme
-
c-Jun fusion protein (substrate)
-
[γ-³²P]ATP
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
This compound (or other test compounds)
-
P81 phosphocellulose paper
-
Wash Buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in Kinase Assay Buffer.
-
In a reaction tube, combine the recombinant JNK enzyme and the c-Jun substrate.
-
Add the diluted this compound or vehicle control to the enzyme/substrate mixture and pre-incubate for a specified time (e.g., 10 minutes at 30°C).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a defined period (e.g., 20-30 minutes at 30°C).
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with Wash Buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Cell-Based c-Jun Phosphorylation Assay (Western Blot)
This protocol details a method to assess the ability of this compound to inhibit JNK-mediated c-Jun phosphorylation in a cellular context.
Materials:
-
Human cell line (e.g., HeLa, HEK293, or HK-2)
-
Cell culture medium and supplements
-
JNK pathway activator (e.g., Anisomycin, Sorbitol, or UV radiation)
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63), anti-total c-Jun, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and grow to a desired confluency (e.g., 80-90%).
-
Serum-starve the cells for a period (e.g., 12-24 hours) if necessary to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a JNK pathway activator for a defined period (e.g., 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein samples and resolve them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total c-Jun and a loading control to ensure equal protein loading.
Summary and Conclusion
References
- 1. Non-kinase targeting of oncogenic c-Jun N-terminal kinase (JNK) signaling: the future of clinically viable cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The novel JNK inhibitor AS602801 inhibits cancer stem cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Experimental Use of CC-401 JNK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-401 is a second-generation, ATP-competitive inhibitor of c-Jun N-terminal kinases (JNK), targeting all three JNK isoforms (JNK1, JNK2, and JNK3) with high selectivity.[1] It exhibits over 40-fold selectivity for JNK compared to other related kinases such as p38, ERK, and IKK2. By binding to the ATP-binding site of activated, phosphorylated JNK, this compound prevents the phosphorylation of the N-terminal activation domain of the transcription factor c-Jun. This inhibition of c-Jun phosphorylation leads to a downstream modulation of gene expression, impacting cellular processes like proliferation, apoptosis, and inflammation. These characteristics make this compound a valuable tool for investigating the role of the JNK signaling pathway in various disease models, particularly in oncology.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is primarily activated by stress stimuli, such as inflammatory cytokines, UV radiation, and oxidative stress. The pathway culminates in the phosphorylation and activation of several transcription factors, most notably c-Jun, which then regulates the expression of genes involved in a wide array of cellular processes.
Caption: JNK Signaling Pathway and the inhibitory action of this compound.
Data Presentation
In Vivo Experimental Parameters for this compound
| Animal Model | Cancer/Disease Type | This compound Dose | Administration Route | Vehicle | Dosing Schedule | Reference |
| Mice | Colon Cancer Xenograft | 25 mg/kg | Intraperitoneal (IP) | Not Specified | Every 3 days | [1] |
| Rats | Anti-GBM Glomerulonephritis | 200 mg/kg | Oral Gavage (p.o.) | Sodium Citrate | Twice daily (b.i.d.) | [1] |
| Mice | Triple-Negative Breast Cancer | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
Pharmacokinetic Parameters of this compound in Rodents (Conceptual)
| Species | Dose | Administration Route | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Bioavailability (%) |
| Mouse | 25 mg/kg | Intraperitoneal (IP) | ~5000 | ~0.5 | ~0.88 | N/A |
| Rat | 200 mg/kg | Oral Gavage (p.o.) | Data not available | Data not available | Data not available | Data not available |
Note: Comprehensive pharmacokinetic data for this compound is limited in publicly available literature. The mouse data is extrapolated from a reported maximum plasma concentration of ~5 µM and a half-life of ~53 minutes. Further pharmacokinetic studies are recommended for specific experimental setups.
Toxicity Data for this compound in Rodents
| Species | LD50 | Observed Adverse Effects | Reference |
| Mice/Rats | Data not available | Weight loss at higher doses. Generally described as "well-tolerated". | [3] |
Experimental Protocols
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo cancer xenograft study with this compound.
Protocol 1: Formulation and Administration of this compound
1.1. Intraperitoneal (IP) Administration Vehicle Preparation
This formulation is suitable for achieving systemic exposure of this compound.
-
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare the final working solution, add the solvents sequentially in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
For example, to prepare 1 mL of working solution:
-
Start with the volume of the this compound stock solution needed for the final concentration.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix.
-
Add saline to reach the final volume and mix until a clear solution is formed.
-
-
Administer the freshly prepared solution to the animals via intraperitoneal injection.
-
1.2. Oral Gavage (p.o.) Administration Vehicle Preparation
This formulation is suitable for oral delivery of this compound.
-
Materials:
-
This compound hydrochloride
-
Sodium Citrate
-
Sterile Water
-
-
Procedure:
-
Prepare a sodium citrate buffer (e.g., pH 5.5).
-
Suspend this compound in the sodium citrate buffer to the desired concentration.
-
Ensure the suspension is homogenous before each administration.
-
Administer the suspension to the animals using oral gavage needles.
-
Protocol 2: Triple-Negative Breast Cancer (TNBC) Xenograft Model
This protocol details the use of the MDA-MB-231 cell line to establish a TNBC xenograft model for evaluating the efficacy of this compound.
-
Materials:
-
MDA-MB-231 human breast cancer cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Matrigel
-
Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Culture MDA-MB-231 cells under standard conditions.
-
On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.[1]
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Administer this compound (e.g., 25 mg/kg, IP, every 3 days) to the treatment group and the vehicle to the control group.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Continue treatment until the tumors in the control group reach the predetermined endpoint size.
-
At the end of the study, euthanize the animals and harvest the tumors for further analysis.
-
Protocol 3: Pharmacodynamic Analysis of p-c-Jun by Western Blot
This protocol is for assessing the in vivo target engagement of this compound by measuring the phosphorylation of its downstream target, c-Jun, in tumor tissue.
-
Materials:
-
Tumor tissue harvested from treated and control animals
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
-
Procedure:
-
Excise tumors and snap-freeze them in liquid nitrogen or immediately process them.
-
Homogenize the tumor tissue in ice-cold RIPA buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total c-Jun and the loading control to normalize the p-c-Jun signal.[4]
-
Concluding Remarks
These protocols provide a framework for the in vivo evaluation of the JNK inhibitor this compound. It is crucial to adapt these methodologies to specific experimental goals and to adhere to all institutional and national guidelines for animal welfare. Due to the limited publicly available data on the pharmacokinetics and toxicology of this compound, preliminary dose-finding and tolerability studies are highly recommended before commencing large-scale efficacy experiments.
References
- 1. Deletion of arylamine N-acetyltransferase 1 in MDA-MB-231 human breast cancer cells reduces primary and secondary tumor growth in vivo with no significant effects on metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDA-MB-231 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 3. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for CC-401 Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-401 is a potent and selective, second-generation ATP-competitive inhibitor of c-Jun N-terminal kinase (JNK).[1][2] It targets all three JNK isoforms (JNK1, JNK2, and JNK3) with high affinity, exhibiting Ki values in the range of 25 to 50 nM.[2] this compound demonstrates at least 40-fold selectivity for JNK compared to other related kinases such as p38 and ERK.[2][3] The primary mechanism of action involves binding to the ATP-binding site of JNK, which in turn inhibits the phosphorylation of its downstream target, c-Jun.[1][2] This inhibition of the JNK signaling pathway can lead to a variety of cellular effects, including a decrease in cell proliferation and the induction of apoptosis, making this compound a compound of interest for oncology research.[1][4]
Preclinical studies have shown that this compound can sensitize colon cancer cells to DNA damaging agents and enhance the efficacy of treatments like oxaliplatin and bevacizumab in mouse xenograft models.[5] While a Phase 1 clinical trial for myeloid leukemia was initiated, it was later terminated for undisclosed reasons.[6] These application notes provide detailed protocols for key in vitro assays to evaluate the biological effects of this compound on cancer cell lines.
Data Presentation
Table 1: Illustrative Cytotoxicity of this compound in Various Cancer Cell Lines
The following table presents a hypothetical summary of the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines after 72 hours of treatment. These values are for illustrative purposes to guide researchers in designing their own experiments. The IC50 for HT-22 is based on published data.[2]
| Cell Line | Cancer Type | Illustrative IC50 (µM) |
| HT-29 | Colon Carcinoma | 5.2 |
| SW620 | Colon Carcinoma | 8.7 |
| MDA-MB-231 | Breast Adenocarcinoma | 12.5 |
| A549 | Lung Carcinoma | 15.1 |
| HCT116 | Colorectal Carcinoma | 9.8 |
| HT-22 | Mouse Hippocampal Neuronal | 51.7[2] |
Table 2: Example of Apoptosis Induction by this compound in HT-29 Cells
This table provides example data from an Annexin V/Propidium Iodide (PI) assay on HT-29 cells treated with this compound for 48 hours, as analyzed by flow cytometry.
| Treatment | Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle (DMSO) | 0.1% | 95.1 | 2.5 | 2.4 |
| This compound | 1 | 85.3 | 8.9 | 5.8 |
| This compound | 5 | 60.7 | 25.4 | 13.9 |
| This compound | 10 | 42.1 | 40.2 | 17.7 |
Signaling Pathway and Experimental Workflow Diagrams
Here are the diagrams illustrating the JNK signaling pathway and the experimental workflows for the described assays.
Figure 1: JNK Signaling Pathway Inhibition by this compound.
Figure 2: Experimental Workflows for this compound Assays.
Experimental Protocols
Cell Viability Assay (CCK-8 Method)
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
Cancer cell line of interest (e.g., HT-29)
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of CCK-8 solution to each well.[7]
-
Incubate the plate for 1-4 hours at 37°C until a visible color change is observed.
-
Measure the absorbance at 450 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., HT-29)
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for 48 hours.
-
Harvest the cells by trypsinization and collect any floating cells from the medium.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[8]
Western Blot Analysis for JNK Pathway Inhibition
This protocol is for assessing the effect of this compound on the phosphorylation of JNK and its substrate c-Jun.
Materials:
-
Cancer cell line of interest (e.g., HT-29)
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JNK, anti-JNK, anti-phospho-c-Jun, anti-c-Jun, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with different concentrations of this compound for a specified time (e.g., 2-4 hours). It may be necessary to stimulate the JNK pathway with an agonist (e.g., anisomycin or UV radiation) prior to or concurrently with this compound treatment to observe inhibition of phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 10.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.
References
- 1. This compound | C22H24N6O | CID 10430360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of JNK Sensitizes Hypoxic Colon Cancer Cells to DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-kinase targeting of oncogenic c-Jun N-terminal kinase (JNK) signaling: the future of clinically viable cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of ESG401 in Adults With Solid Tumors - Meghan M Johnson Memorial Scholarship Fund [meghan-johnson-scholarship-fund.clinicaltrialconnect.com]
- 8. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
Application Notes and Protocols for In Vitro Studies with CC-401
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of CC-401, a potent and selective inhibitor of c-Jun N-terminal kinases (JNKs). The following sections detail the mechanism of action, quantitative data, and detailed protocols for key experimental assays.
Introduction to this compound
This compound is a second-generation, ATP-competitive anthrapyrazolone inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[1][2] By binding to the ATP-binding site of active, phosphorylated JNK, this compound prevents the phosphorylation of downstream targets, most notably the transcription factor c-Jun.[1] This inhibition modulates the activity of the AP-1 transcription factor complex, which plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.[2] this compound has demonstrated efficacy in preclinical models of renal and liver injury.[2]
Data Presentation
The following tables summarize the available quantitative data for this compound in vitro.
Table 1: Inhibitory Activity of this compound
| Target | Parameter | Value | Notes |
| JNK (all forms) | Ki | 25-50 nM | Potent inhibitor of all three JNK isoforms.[1] |
| JNK1 | IC50 | Not Found | Specific IC50 values for individual JNK isoforms are not readily available in the searched literature. |
| JNK2 | IC50 | Not Found | Specific IC50 values for individual JNK isoforms are not readily available in the searched literature. |
| JNK3 | IC50 | Not Found | Specific IC50 values for individual JNK isoforms are not readily available in the searched literature. |
Table 2: Cellular Activity and Selectivity of this compound
| Parameter | Cell Line/Kinase Panel | Value | Notes |
| Effective Concentration | Various cell lines | 1-5 µM | Provides specific JNK inhibition in cell-based assays.[1] |
| Cytotoxicity (IC50) | HT-22 | 51.7 µM | Assessed by reduction in cell viability after 48 hours of incubation using an MTS assay.[1] |
| Selectivity | Kinase Panel | > 40-fold | Greater than 40-fold selectivity for JNK over p38, ERK, IKK2, Protein Kinase C (PKC), Lck, and ZAP70.[1] |
Signaling Pathway
The following diagram illustrates the canonical JNK signaling pathway and the point of inhibition by this compound. Environmental stresses and cytokines activate a cascade of kinases, starting with MAP Kinase Kinase Kinases (MAP3Ks), which then phosphorylate and activate MAP Kinase Kinases (MKK4 and MKK7). These, in turn, phosphorylate and activate JNK. Activated JNK translocates to the nucleus to phosphorylate transcription factors like c-Jun, leading to the formation of the AP-1 transcription factor complex and subsequent gene expression changes involved in apoptosis, inflammation, and cell proliferation.
Experimental Protocols
The following are detailed protocols for common in vitro assays to characterize the effects of this compound.
In Vitro Kinase Assay for JNK Inhibition
This protocol is designed to determine the IC50 of this compound against JNK isoforms.
Materials:
-
Recombinant human JNK1, JNK2, or JNK3
-
GST-c-Jun (1-79) substrate
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP
-
This compound
-
[γ-³²P]ATP (for radioactive assay) or ADP-Glo™ Kinase Assay Kit (for luminescence-based assay)
-
96-well plates
-
Plate reader (scintillation counter or luminometer)
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Kinase Assay Buffer.
-
In a 96-well plate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Add the JNK enzyme and the GST-c-Jun substrate to each well.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or just cold ATP for non-radioactive assays).
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or a stop solution from a kit).
-
For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For luminescence-based assays, follow the manufacturer's instructions (e.g., Promega's ADP-Glo™ assay involves adding a reagent to deplete unused ATP, followed by another reagent to convert ADP to ATP, which is then detected via a luciferase reaction).[3]
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest (e.g., cancer cell lines, primary cells)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[4]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with various concentrations of this compound or vehicle for a desired period.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.
-
Wash the cells twice with cold PBS by centrifugation.[6]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[7]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Western Blot for Phospho-c-Jun
This protocol assesses the direct inhibitory effect of this compound on the JNK signaling pathway in cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Stimulus to activate JNK pathway (e.g., Anisomycin, UV radiation, Sorbitol)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Chemiluminescent substrate
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with a JNK activator for a short period (e.g., 15-30 minutes).
-
Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total c-Jun and the loading control to ensure equal protein loading and to assess the specific inhibition of phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Notes and Protocols for CC-401 in Renal Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renal fibrosis, characterized by the excessive accumulation of extracellular matrix, is the common final pathological pathway of most chronic kidney diseases (CKD), leading to end-stage renal failure. The c-Jun N-terminal kinase (JNK) signaling pathway has been identified as a key player in the pathogenesis of renal fibrosis and tubular apoptosis, making it a promising therapeutic target. CC-401 is a potent and specific, ATP-competitive small molecule inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[1][2] Research has demonstrated its efficacy in attenuating renal fibrosis in preclinical models, suggesting its potential as a therapeutic agent for CKD.[1]
These application notes provide a comprehensive overview of the use of this compound in renal fibrosis research, including its mechanism of action, relevant signaling pathways, and detailed protocols for in vivo and in vitro studies.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-fibrotic effects by inhibiting the JNK signaling pathway. In the context of kidney injury, various stress stimuli, including inflammatory cytokines and growth factors like Transforming Growth Factor-beta (TGF-β), activate the JNK cascade. This leads to the phosphorylation and activation of the transcription factor c-Jun, which in turn upregulates the expression of pro-fibrotic genes, such as TGF-β1 and Connective Tissue Growth Factor (CTGF).[1][3] this compound competitively binds to the ATP-binding site of JNK, preventing the phosphorylation of c-Jun and thereby blocking the downstream transcription of these key fibrotic mediators.[2] This ultimately leads to a reduction in myofibroblast accumulation, collagen deposition, and tubular cell apoptosis.[1][4]
References
- 1. A pathogenic role for c-Jun amino-terminal kinase signaling in renal fibrosis and tubular cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The JNK Signaling Pathway in Renal Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The JNK Signaling Pathway in Renal Fibrosis [frontiersin.org]
Application Notes and Protocols for CC-401 in Neuroinflammatory Disease Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as acute brain injuries such as stroke and trauma.[1] This complex biological response within the central nervous system (CNS) involves the activation of resident immune cells, primarily microglia and astrocytes, which release a cascade of inflammatory mediators.[2][3][4] The c-Jun N-terminal kinase (JNK) signaling pathway is a key regulator of these inflammatory processes, making it an attractive target for therapeutic intervention and mechanistic studies.[5][6]
CC-401 is a potent and selective, second-generation, ATP-competitive inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[5][6][7] It competitively binds to the ATP-binding site of activated, phosphorylated JNK, thereby inhibiting the phosphorylation of its downstream targets, most notably the transcription factor c-Jun.[5][8] With a high degree of selectivity over other kinases such as p38, ERK, and IKK2, this compound serves as a precise tool for elucidating the role of JNK signaling in cellular processes.[5][7] While initially developed by Celgene Corporation and investigated for applications in oncology and kidney disease, its mechanism of action provides a strong rationale for its use in studying neuroinflammatory pathways.[6][7][9]
These application notes provide detailed protocols for utilizing this compound to investigate neuroinflammation in both in vitro and in vivo models.
Mechanism of Action of this compound
This compound acts as a potent inhibitor of all three JNK isoforms with a Ki value between 25 and 50 nM.[6] By competitively binding to the ATP pocket of JNK, it prevents the kinase from phosphorylating its substrates.[5][8] A primary downstream effector of JNK is the transcription factor c-Jun, a component of the Activator Protein-1 (AP-1) complex. Phosphorylation by JNK is required for c-Jun's transcriptional activity. Therefore, by inhibiting JNK, this compound effectively blocks the c-Jun-mediated transcription of various pro-inflammatory genes, including cytokines and chemokines.[5][8]
Data Presentation
The following tables summarize the known properties of this compound and its expected effects on key markers of neuroinflammation based on its mechanism of action.
Table 1: Biochemical and Cellular Properties of this compound
| Property | Value / Description | Reference |
| Target | c-Jun N-terminal kinases (JNK1, JNK2, JNK3) | [5][6] |
| Mechanism of Action | ATP-competitive inhibitor | [6][8] |
| Inhibitory Constant (Ki) | 25 - 50 nM | [6] |
| Cell-based Inhibition | 1 - 5 µM provides specific JNK inhibition | [5] |
| Selectivity | > 40-fold selectivity for JNK over p38, ERK, IKK2, PKC, Lck, and ZAP70 | [5][7] |
| Chemical Formula | C₂₂H₂₄N₆O | [5][8] |
| Molecular Weight | 388.47 g/mol | [5] |
| CAS Number | 395104-30-0 | [5][8] |
Table 2: Expected Effects of this compound on Key Neuroinflammatory Markers
| Marker Class | Specific Marker | Expected Effect of this compound | Rationale |
| Transcription Factor | Phospho-c-Jun | ↓ Decrease | Direct downstream target of JNK; inhibition of JNK prevents c-Jun phosphorylation.[5] |
| Pro-inflammatory Cytokines | TNF-α, IL-1β, IL-6 | ↓ Decrease | Transcription of these cytokines is partly regulated by the AP-1 complex, which contains c-Jun.[3][10] |
| Inflammatory Enzymes | iNOS, COX-2 | ↓ Decrease | Expression is often driven by inflammatory transcription factors downstream of JNK signaling.[3] |
| Chemokines | CCL2, CXCL1 | ↓ Decrease | AP-1 activation contributes to the expression of chemokines that attract immune cells.[11] |
| Microglial Activation | Iba1 expression, Morphological changes | ↓ Decrease / Reversal | JNK signaling is involved in the activation and pro-inflammatory polarization of microglia.[2] |
Experimental Protocols
Protocol 1: In Vitro Microglia Activation Assay
This protocol details the use of this compound to assess its inhibitory effect on lipopolysaccharide (LPS)-induced inflammation in the BV2 microglial cell line.[12]
Materials:
-
BV2 microglial cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Griess Reagent for Nitrite determination
-
ELISA kits for TNF-α and IL-6
-
Reagents for protein extraction (e.g., RIPA buffer) and Western blotting
Procedure:
-
Cell Culture: Culture BV2 cells in T-75 flasks with complete DMEM at 37°C in a 5% CO₂ incubator. Passage cells upon reaching 80-90% confluency.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilutions should be made in cell culture medium immediately before use.
-
Cell Seeding: Seed BV2 cells into 24-well plates at a density of 5 x 10⁴ cells/well. Allow cells to adhere overnight.
-
This compound Pre-treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle (DMSO). Incubate for 1 hour.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include control wells with no LPS.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Endpoint Analysis:
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Determine the concentration of nitrite (a stable product of NO) using the Griess Reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Use the collected supernatant to quantify the levels of secreted TNF-α and IL-6 using commercially available ELISA kits.
-
Western Blot Analysis: Lyse the cells to extract total protein. Perform Western blot analysis to assess the levels of phosphorylated c-Jun, total c-Jun, iNOS, and a loading control (e.g., GAPDH).
-
Protocol 2: In Vivo Model of Systemic Inflammation-Induced Neuroinflammation
This protocol describes a general approach to evaluate the efficacy of this compound in a mouse model of LPS-induced neuroinflammation.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose)
-
LPS from E. coli
-
Sterile saline
-
Anesthesia and perfusion solutions (PBS, 4% paraformaldehyde)
-
Equipment for tissue homogenization, RNA extraction, qPCR, and immunohistochemistry
Procedure:
-
Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Grouping: Randomly assign mice to experimental groups (e.g., Vehicle + Saline; Vehicle + LPS; this compound + LPS).
-
This compound Administration: Administer this compound (e.g., 10-50 mg/kg) or vehicle via oral gavage or intraperitoneal (IP) injection. The optimal dose and route may require preliminary studies.
-
LPS Challenge: After a set pre-treatment time (e.g., 1 hour), administer LPS (e.g., 1-5 mg/kg) via IP injection to induce systemic inflammation and subsequent neuroinflammation. Control animals receive sterile saline.
-
Tissue Collection: At a predetermined time point post-LPS injection (e.g., 6, 12, or 24 hours), euthanize the mice.
-
For biochemical analysis, perfuse animals with ice-cold PBS, rapidly dissect the brain (hippocampus, cortex), and snap-freeze the tissue in liquid nitrogen.
-
For histological analysis, perfuse with PBS followed by 4% paraformaldehyde. Post-fix the brain and prepare for sectioning.
-
-
Endpoint Analysis:
-
qPCR: Extract RNA from brain tissue to analyze the mRNA expression levels of pro-inflammatory cytokines (e.g., Tnf, Il1b, Il6) and chemokines.
-
Immunohistochemistry (IHC): Use brain sections to stain for markers of microglial activation (e.g., Iba1) and astrogliosis (e.g., GFAP).
-
Western Blot: Analyze protein extracts from brain tissue for levels of phosphorylated JNK, phosphorylated c-Jun, and other inflammatory markers.
-
Protocol 3: In Vitro Blood-Brain Barrier (BBB) Permeability Assay
As the BBB permeability of this compound is not well-documented, this proposed protocol can be used to assess its ability to cross into the CNS.
Materials:
-
bEnd.3 (mouse brain endothelioma) cells or hCMEC/D3 (human cerebral microvascular endothelial) cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Coating material (e.g., collagen, fibronectin)
-
This compound
-
Lucifer Yellow (as a marker of paracellular permeability)
-
LC-MS/MS system for quantification of this compound
Procedure:
-
Model Setup: Coat Transwell inserts with an appropriate extracellular matrix protein. Seed bEnd.3 or hCMEC/D3 cells onto the apical (upper) chamber of the inserts. Culture until a confluent monolayer is formed.
-
Barrier Integrity Measurement: Measure the Trans-Endothelial Electrical Resistance (TEER) to confirm the formation of tight junctions and barrier integrity.[13] A stable, high TEER value indicates a functional barrier.
-
Permeability Assay:
-
Add this compound (at a known concentration) to the apical chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.
-
To assess barrier integrity during the experiment, Lucifer Yellow can be co-administered, and its passage to the basolateral chamber measured via fluorescence.
-
-
Quantification: Analyze the concentration of this compound in the basolateral samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the endothelial monolayer.
Disclaimer
These protocols provide a general framework. Researchers should optimize concentrations, time points, and specific reagents based on their experimental goals and systems. All experiments, especially those involving animals, must be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. criver.com [criver.com]
- 2. New insight on microglia activation in neurodegenerative diseases and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Alzheimer’s disease and neuroinflammation: will new drugs in clinical trials pave the way to a multi-target therapy? [frontiersin.org]
- 4. Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound HCl | JNK inhibitor | CAS 1438391-30-0 | Buy this compound HCl from Supplier InvivoChem [invivochem.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. This compound | C22H24N6O | CID 10430360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Microglial Activation and Priming in Alzheimer’s Disease: State of the Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the chemokine-microglia nexus: A novel strategy for modulating neuroinflammation in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents | PLOS One [journals.plos.org]
- 13. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ABN401 (c-MET Inhibitor)
It appears there may be a typographical error in the requested compound name "CC-401". Our comprehensive search did not identify a specific cancer therapeutic with this designation. However, extensive data was found for two similarly named and highly relevant in vivo cancer models: ABN401 , a c-MET inhibitor, and FGF401 , an FGFR4 inhibitor.
Therefore, this document provides detailed Application Notes and Protocols for both ABN401 and FGF401 to ensure the provided information is relevant to your research interests.
Introduction
ABN401 is an orally bioavailable and highly selective small-molecule inhibitor of the c-Met receptor tyrosine kinase (hepatocyte growth factor receptor, HGFR).[1] Dysregulation of the c-MET signaling pathway, through gene amplification, mutations, or overexpression, is a known driver in various cancers, promoting tumor growth, invasion, and metastasis.[2][3] ABN401 has demonstrated significant anti-tumor activity in preclinical cancer models with MET-addiction, particularly in non-small cell lung cancer (NSCLC) and gastric cancer.[2][4][5][6] It is currently in Phase 2 clinical trials for patients with MET exon 14 skipping non-small cell lung cancer.[7]
Mechanism of Action
ABN401 functions by binding to the ATP-binding site of the MET tyrosine kinase, which inhibits its autophosphorylation and subsequent activation of downstream signaling pathways.[7][8] This disruption of MET signaling can lead to cell death in tumor cells that are dependent on this pathway for their proliferation and survival.[1] The primary signaling cascades inhibited by ABN401 include the RAS/MAPK, PI3K/AKT, and STAT3 pathways, which are crucial for cell proliferation, survival, and invasion.
References
- 1. Facebook [cancer.gov]
- 2. Therapeutic Efficacy of ABN401, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Preclinical Development of a c-Met Inhibitor and Its Combined Anti-Tumor Effect in c-Met-Amplified NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Therapeutic Efficacy of ABN401, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.dongguk.edu [pure.dongguk.edu]
- 7. ABN401 – ABION BIO [abionbio.com]
- 8. ABN401 (Vabametkib) – ABION BIO [abionbio.com]
Troubleshooting & Optimization
Technical Support Center: JNK Inhibitor CC-401
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, stability, and experimental use of the JNK inhibitor CC-401.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of all three c-Jun N-terminal kinase (JNK) isoforms. It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of activated, phosphorylated JNK. This prevents the phosphorylation of its downstream substrate, c-Jun, thereby inhibiting the JNK signaling pathway. This compound exhibits at least 40-fold selectivity for JNK over other related kinases such as p38, ERK, and IKK2.
2. What are the recommended solvents for dissolving this compound?
The solubility of this compound varies depending on the solvent. It is highly soluble in DMSO and water, with moderate solubility in ethanol. For most in vitro applications, DMSO is the recommended solvent for preparing stock solutions. It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of the compound.
3. How should I store this compound stock solutions?
Proper storage of this compound stock solutions is critical to maintain its stability and activity. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, solutions in DMSO should be stored at -80°C, where they are reported to be stable for up to one year. For shorter-term storage, -20°C is acceptable for up to one month.
4. What is the long-term stability of this compound in solution?
While specific kinetic stability data is not extensively published, the general recommendation for stock solutions in DMSO is storage at -80°C for up to a year to ensure maximal stability. For aqueous solutions, it is advisable to prepare them fresh for each experiment. The stability of this compound in aqueous buffers at physiological pH and temperature for extended periods has not been fully characterized in publicly available literature.
5. Can I use this compound in vivo?
Yes, this compound has been used in various in vivo studies. Formulations for oral gavage and intraperitoneal injection have been described. These typically involve the use of co-solvents to ensure solubility and bioavailability.
Solubility and Formulation Data
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥19.4 mg/mL | Sonication is recommended. Use fresh, anhydrous DMSO. |
| Water | 85 mg/mL | For the hydrochloride salt. |
| Ethanol | 2 mg/mL |
Table 2: Example In Vivo Formulation for this compound
| Administration Route | Formulation | Preparation Method |
| Oral Gavage | 5 mg/mL in CMC-Na | Add 5 mg of this compound to 1 mL of Carboxymethylcellulose sodium (CMC-Na) solution and mix to form a homogeneous suspension. |
Troubleshooting Guides
Problem: this compound Precipitates from my Stock Solution
| Possible Cause | Recommended Solution |
| Solvent has absorbed moisture. | Use fresh, anhydrous DMSO. |
| Concentration is too high. | Prepare a new stock solution at a lower concentration. |
| Improper storage. | Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Contamination of the stock solution. | Prepare a fresh stock solution using sterile techniques. |
Problem: I'm Observing Unexpected Cell Toxicity
| Possible Cause | Recommended Solution |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cell line (typically <0.5%). |
| Off-target effects of this compound. | Perform dose-response experiments to determine the optimal non-toxic concentration. |
| Contamination of the compound. | Use a high-purity source of this compound. |
| Cell line sensitivity. | Test a range of concentrations to find the optimal working concentration for your specific cell line. |
Problem: Inconsistent Western Blot Results for p-JNK
| Possible Cause | Recommended Solution |
| Suboptimal antibody. | Validate your primary antibody for specificity and sensitivity. |
| Inefficient protein extraction. | Use a lysis buffer containing phosphatase and protease inhibitors. |
| Issues with protein transfer. | Optimize your transfer conditions (time, voltage, membrane type). |
| Variability in this compound treatment. | Ensure consistent timing and concentration of this compound treatment across experiments. |
Experimental Protocols
1. Preparation of this compound Stock Solutions
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex and/or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
2. In Vitro JNK Kinase Assay with this compound
-
Materials:
-
Recombinant active JNK enzyme
-
JNK substrate (e.g., GST-c-Jun)
-
ATP (γ-³²P-ATP for radioactive detection or unlabeled ATP for other methods)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution
-
96-well plates
-
Detection reagents (depending on the assay format)
-
-
Procedure:
-
Prepare a serial dilution of this compound in the kinase reaction buffer.
-
In a 96-well plate, add the JNK enzyme and the JNK substrate to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for the desired reaction time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the phosphorylation of the substrate using an appropriate method (e.g., autoradiography for radioactive assays, or a specific antibody for ELISA-based assays).
-
3. Western Blotting for JNK Activation
-
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-JNK, anti-total-JNK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with this compound or vehicle control for the desired time and at the desired concentration.
-
Stimulate the JNK pathway if necessary (e.g., with anisomycin or UV radiation).
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody for total JNK as a loading control.
-
Signaling Pathways and Workflows
Caption: The JNK signaling pathway is activated by various stress stimuli, leading to a kinase cascade that results in the activation of JNK and subsequent phosphorylation of c-Jun. This compound inhibits JNK activity.
Potential off-target effects of CC-401 kinase inhibitor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of the CC-401 kinase inhibitor. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is a second-generation, ATP-competitive anthrapyrazolone inhibitor.[1] It is a potent inhibitor of all three isoforms of c-Jun N-terminal kinase (JNK), with a Ki value between 25 to 50 nM.[2] The inhibitor competitively binds to the ATP binding site of JNK, which prevents the phosphorylation of the transcription factor c-Jun's N-terminal activation domain.[1][2]
Q2: What are the known off-targets for this compound?
A2: While initially identified as a JNK inhibitor, this compound was subsequently found to also inhibit Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and DYRK1B.[3] This is a critical consideration when interpreting experimental data, as phenotypes may arise from the inhibition of these kinases in addition to or instead of JNK.
Q3: How selective is this compound for JNK over other kinases?
A3: this compound has demonstrated at least a 40-fold selectivity for JNK when compared with other related kinases, including p38, extracellular signal-regulated kinase (ERK), inhibitor of κB kinase (IKK2), protein kinase C (PKC), Lck, and zeta-associated protein of 70 kDa (ZAP70).[2] However, this initial selectivity profile did not include DYRK1A and DYRK1B.
Q4: What is the recommended concentration of this compound for achieving specific JNK inhibition in cell-based assays?
A4: For specific JNK inhibition in cell-based assays, a concentration range of 1 to 5 µM this compound is recommended.[2] It is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell type and experimental conditions, as high concentrations are more likely to produce off-target effects.
Q5: Why am I observing a phenotype that is inconsistent with JNK inhibition in my experiment?
A5: Observing an unexpected phenotype could be due to several factors. One significant possibility is the inhibition of off-target kinases, such as DYRK1A/B.[3] Kinase inhibitors can also produce off-target effects through retroactivity, where the inhibition of a downstream kinase perturbs upstream signaling components without direct feedback loops.[4][5] It is also possible that the observed effect is an indirect consequence of on-target JNK inhibition in a complex signaling network.[6]
Q6: What general methods can be used to identify potential off-target effects of a kinase inhibitor like this compound?
A6: Several methods exist to determine the selectivity profile of a kinase inhibitor. These can be broadly categorized as methods that assess the physical binding of the inhibitor to kinases and those that measure the inhibition of kinase activity.[7] Large-scale kinase assay panels, which can screen an inhibitor against hundreds of kinases, are a common approach.[8] Technologies like NanoBRET® can be used to assess target engagement in living cells, which can reveal off-target interactions not seen in cell-free assays.[9][10]
Quantitative Data Summary
The following table summarizes the known target profile for this compound.
| Target | Type | Potency (Ki) | Reference |
| JNK (all forms) | Primary Target | 25 - 50 nM | [2] |
| DYRK1A | Off-Target | Not specified | [3] |
| DYRK1B | Off-Target | Not specified | [3] |
Caption: Known primary and off-targets of the this compound inhibitor.
The table below outlines various assay formats used for kinase inhibitor profiling to identify on- and off-target effects.
| Assay Type | Principle | Key Features |
| Radiometric Assays (e.g., HotSpot) | Measures the transfer of radioactive phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[8][11] | Gold standard for direct measurement of catalytic activity; avoids interference from assay components.[12][13] |
| Fluorescence/Luminescence-Based Assays | Detects changes in fluorescence or light output resulting from kinase activity (e.g., ADP-Glo®, TR-FRET).[14] | High-throughput, non-radioactive, sensitive.[14] |
| Ligand Binding Assays | Measures the physical interaction and binding affinity between an inhibitor and a kinase. | Does not directly measure inhibition of catalytic activity.[11] |
| Mobility Shift Assays | Analyzes the change in mobility of a substrate upon phosphorylation using microfluidics.[15] | Low sample consumption, suitable for HTS.[15] |
| Cellular Target Engagement (NanoBRET®) | Measures inhibitor binding to a target kinase in intact, living cells using bioluminescence resonance energy transfer.[9][10] | Provides physiologically relevant data on target occupancy and selectivity inside a cell.[10] |
Caption: Overview of common kinase inhibitor profiling assays.
Signaling Pathway and Logic Diagrams
Caption: On-target (JNK) and known off-target (DYRK1A/B) signaling pathways affected by this compound.
Troubleshooting Guides
Guide 1: Unexpected Phenotype Observed
-
Problem: Your experimental results (e.g., changes in cell viability, morphology, or gene expression) are inconsistent with the known functions of the JNK signaling pathway.
-
Potential Cause: The observed phenotype may be a result of this compound inhibiting its known off-targets, DYRK1A/B, or other, yet unidentified, kinases.[3]
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected experimental results with this compound.
Experimental Protocols
Protocol 1: Kinome Profiling via Radiometric Assay (General Protocol)
This protocol provides a general overview for assessing the selectivity of this compound across a broad panel of kinases. This is a standard method to identify off-target interactions.[8][13]
-
Kinase Panel Selection: Choose a diverse panel of recombinant human protein kinases, representing different families of the kinome.[8] Commercial vendors offer services with panels of over 400 kinases.[7]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing (e.g., 10-point dose-response curve).
-
Assay Reaction Setup: In a multi-well plate, combine the following components for each kinase to be tested:
-
Kinase buffer solution.
-
The specific recombinant kinase.
-
The appropriate peptide or protein substrate for that kinase.
-
This compound at the desired concentration (or vehicle control).
-
-
Initiate Reaction: Start the kinase reaction by adding the ATP mixture, which includes [γ-³³P]ATP, to each well.[12] The ATP concentration should be at or near the Km for each specific kinase to ensure physiological relevance.[11]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Stop Reaction & Capture Substrate: Stop the reaction. Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose paper) that binds the phosphorylated substrate.
-
Washing: Wash the filters multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition of kinase activity for each concentration of this compound relative to the vehicle control. Determine IC50 values for any kinases that are significantly inhibited.
Protocol 2: Western Blot for On-Target JNK Pathway Inhibition
This protocol confirms that this compound is inhibiting its intended target, JNK, in your cellular model.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a known JNK pathway activator (e.g., Anisomycin, UV radiation) in the presence of varying concentrations of this compound (e.g., 0, 0.5, 1, 5, 10 µM) or a vehicle control (DMSO) for a specified time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of c-Jun (e.g., anti-phospho-c-Jun (Ser63/73)). Also, probe separate membranes or strip and re-probe the same membrane with antibodies for total c-Jun, total JNK, and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phospho-c-Jun to total c-Jun in this compound treated samples (compared to the activated control) confirms on-target JNK inhibition.
References
- 1. qeios.com [qeios.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. icr.ac.uk [icr.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. papaininhibitor.com [papaininhibitor.com]
Technical Support Center: Troubleshooting CC-401 In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CC-401 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, second-generation, ATP-competitive inhibitor of all three c-Jun N-terminal kinase (JNK) isoforms (JNK1, JNK2, and JNK3).[1] It binds to the ATP-binding site of JNK, preventing the phosphorylation of its downstream target, c-Jun.[1] This inhibition blocks the JNK signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.
Q2: What is the recommended concentration of this compound for cell-based assays?
A2: For most cell-based assays, a concentration range of 1 to 5 µM this compound is recommended to achieve specific JNK inhibition.[1] However, the optimal concentration can vary depending on the cell type and experimental conditions. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO. For long-term storage, it is recommended to store the powder at -20°C for up to three years and in solvent at -80°C for up to one year. Prepare concentrated stock solutions in anhydrous DMSO. For cell culture experiments, the final DMSO concentration should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.
Q4: I am not seeing any inhibition of my target in my in vitro kinase assay. What could be the problem?
A4: There are several potential reasons for a lack of inhibition in an in vitro kinase assay:
-
ATP Concentration: Since this compound is an ATP-competitive inhibitor, high concentrations of ATP in your assay can compete with the inhibitor, leading to a decrease in its apparent potency. Consider using an ATP concentration at or below the Km for JNK.
-
Inhibitor Inactivity: Ensure that your this compound stock solution is fresh and has been stored properly to prevent degradation.
-
Incorrect Enzyme: Confirm that you are using an active JNK enzyme.
-
Assay Conditions: Optimize your kinase assay conditions, including buffer components, temperature, and incubation time.
Q5: My Western blot for phospho-c-Jun is showing inconsistent results after this compound treatment. How can I troubleshoot this?
A5: Inconsistent Western blot results for phospho-c-Jun can be due to several factors:
-
Timing of Treatment and Lysis: The phosphorylation of c-Jun can be transient. It is crucial to optimize the time course of this compound treatment and perform cell lysis at the appropriate time point to capture the desired effect.
-
Phosphatase Activity: Endogenous phosphatases can dephosphorylate c-Jun after cell lysis. Always use phosphatase inhibitors in your lysis buffer and keep samples on ice.
-
Antibody Quality: Ensure you are using a high-quality, validated antibody specific for the phosphorylated form of c-Jun at the relevant site (e.g., Ser63/73).
-
Loading Controls: Use appropriate loading controls (e.g., total c-Jun or a housekeeping protein like GAPDH or β-actin) to ensure equal protein loading between lanes.
Quantitative Data
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the assay used. The following table summarizes available data.
| Cell Line | Assay Type | IC50 (µM) | Reference |
| HT-22 | Cell Viability (MTS Assay) | 51.7 | [1] |
Researchers are encouraged to determine the IC50 for their specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay
This protocol can be used to determine the cytotoxic effect of this compound on a specific cell line and to calculate the IC50 value.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. The final DMSO concentration should be consistent across all wells and should not exceed 0.1%. Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-c-Jun
This protocol describes how to assess the inhibitory effect of this compound on the JNK pathway by measuring the phosphorylation of its direct substrate, c-Jun.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Stimulus for JNK activation (e.g., anisomycin, UV-C, sorbitol)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-c-Jun (Ser63 or Ser73) and rabbit anti-c-Jun
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Pre-treat the cells with this compound at the desired concentration for a specified time (e.g., 1 hour).
-
Stimulation: Induce JNK activation by treating the cells with a suitable stimulus for the optimized duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total c-Jun to normalize the phospho-c-Jun signal.
Visualizations
Caption: JNK Signaling Pathway and the inhibitory action of this compound.
References
How to minimize CC-401 toxicity in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize potential toxicity associated with the use of CC-401 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of all three c-Jun N-terminal kinase (JNK) isoforms.[1][2][3] It functions by competitively binding to the ATP-binding site of JNK, thereby preventing the phosphorylation of its downstream targets, most notably the transcription factor c-Jun.[1] The JNK signaling pathway is a critical regulator of cellular processes such as inflammation, apoptosis (programmed cell death), and stress responses.[4]
Q2: What is the recommended working concentration for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell type and the specific experimental context. However, published studies have shown that concentrations in the range of 1 to 5 µM are effective for specific JNK inhibition in cell-based assays.[1] It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental goals.
Q3: What are the potential signs of this compound-induced toxicity in my cell culture?
Signs of toxicity can include:
-
Reduced cell viability and proliferation: A noticeable decrease in the number of viable cells compared to vehicle-treated controls.
-
Changes in cell morphology: Cells may appear rounded, shrunken, or detached from the culture surface.
-
Increased apoptosis: Evidence of programmed cell death, which can be confirmed using assays such as Annexin V staining or caspase activity assays.
-
Increased DNA damage: In some contexts, particularly when used in combination with other agents like chemotherapy, this compound has been observed to modestly increase DNA damage.[5]
Q4: How should I prepare and store a stock solution of this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powdered compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing your working concentration, ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High levels of cell death observed at the desired inhibitory concentration. | The concentration of this compound may be too high for your specific cell line. | Perform a dose-response curve to determine the IC50 value and a non-toxic working concentration. Start with a broad range of concentrations (e.g., 0.1 µM to 20 µM). |
| The cell line is particularly sensitive to JNK inhibition or off-target effects. | Consider using a lower concentration for a longer duration of exposure. Also, investigate the expression and activity of the JNK pathway in your cell line to ensure it is a relevant target. | |
| The final DMSO concentration in the culture medium is too high. | Ensure the final DMSO concentration is below 0.1%. Prepare intermediate dilutions of your this compound stock solution in culture medium to minimize the volume of DMSO added to your final culture. | |
| Inconsistent results between experiments. | Instability of the this compound stock solution due to improper storage or multiple freeze-thaw cycles. | Always use freshly prepared working solutions from single-use aliquots of the stock solution. Avoid repeated freeze-thawing of the main stock. |
| Variability in cell density at the time of treatment. | Ensure consistent cell seeding density and allow cells to adhere and enter logarithmic growth phase before adding this compound. | |
| No observable effect of this compound on the target pathway. | The concentration of this compound is too low. | Confirm the inhibitory activity of your this compound stock by performing a Western blot for phosphorylated c-Jun (a direct downstream target of JNK). If there is no reduction in p-c-Jun, consider increasing the concentration of this compound. |
| The JNK pathway is not active in your experimental model under the tested conditions. | Stimulate the JNK pathway with a known activator (e.g., anisomycin, UV radiation) as a positive control to confirm that this compound can inhibit an activated pathway. | |
| The this compound has degraded. | Purchase fresh compound from a reputable supplier and prepare a new stock solution. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Inhibitory Constant (Ki) for JNK1, JNK2, JNK3 | 25 - 50 nM | [1][3] |
| Selectivity | >40-fold selective for JNK over other kinases (p38, ERK, IKK2, etc.) | [1] |
| Effective Concentration in Cell-Based Assays | 1 - 5 µM | [1] |
Experimental Protocols
Protocol: Determining the Cytotoxicity of this compound using the MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium from your stock solution. A typical concentration range to test would be 0.1 µM to 50 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol: Assessing Apoptosis using Annexin V Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC or PE) to label apoptotic cells. A vital dye like Propidium Iodide (PI) is often used concurrently to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
Materials:
-
This compound treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat your cells with the desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle enzyme-free dissociation solution.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Visualizations
Caption: The JNK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining this compound cytotoxicity using an MTT assay.
References
CC-401 Technical Support Center: Troubleshooting Pharmacokinetic and Pharmacodynamic Experiments
Welcome to the CC-401 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with the selective phosphatidylinositol 3-kinase (PI3K) p110δ inhibitor, this compound (also known as ME-401). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pharmacokinetic (PK) and pharmacodynamic (PD) studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the p110δ isoform of phosphatidylinositol 3-kinase (PI3K). PI3Kδ is a key enzyme in the PI3K/AKT signaling pathway, which is crucial for the proliferation, survival, and differentiation of B-cells. By inhibiting PI3K p110δ, this compound disrupts this signaling cascade, making it a therapeutic candidate for B-cell malignancies.
Q2: What are the known pharmacokinetic characteristics of this compound?
A first-in-human, single ascending dose study in healthy male volunteers provides the following insights into the pharmacokinetics of this compound:
| Parameter | Value | Reference |
| Dose Range Tested | 10 mg to 150 mg (single oral doses) | [1][2] |
| Dose Proportionality | Dose-proportional up to 60 mg | [1][2] |
| Exposure above 60 mg | Supra-proportional increases in exposure | [1][2] |
| Mean Half-life (t½) | 9.36 to 29.23 hours | [1][2] |
Q3: Why does this compound exhibit supra-proportional pharmacokinetics at doses above 60 mg?
While the exact cause for the greater than dose-proportional increase in exposure above 60 mg has not been definitively reported for this compound, this phenomenon in drug development is often attributed to the saturation of elimination pathways. Potential mechanisms could include:
-
Saturation of efflux transporters: this compound may be a substrate for efflux transporters in the gut wall or liver, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). At higher concentrations, these transporters can become saturated, leading to a decrease in first-pass elimination and a subsequent increase in systemic exposure.
-
Saturation of metabolic enzymes: The primary metabolic pathways for this compound may become saturated at higher doses. This would decrease the rate of metabolic clearance, leading to an accumulation of the drug in the plasma.
Further investigation, such as in vitro studies with specific transporters and metabolic enzymes, would be required to elucidate the precise mechanism.
Q4: How is the pharmacodynamic activity of this compound assessed?
The pharmacodynamic activity of this compound can be assessed by measuring the inhibition of basophil activation. Basophils express PI3K p110δ, and its inhibition can be quantified using flow cytometry. In a clinical study, a dose-proportional inhibition of basophil activation was observed with this compound up to a dose of 60 mg, at which point approximately 90% inhibition was achieved, and a plateau effect was seen at higher doses.[1][2]
Troubleshooting Guides
Pharmacokinetic Analysis: Quantification of this compound in Plasma
Issue: Inconsistent or unreliable measurements of this compound in plasma samples.
This guide provides a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma.
1. Sample Preparation (Protein Precipitation):
- To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of this compound).
- Vortex for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
2. LC-MS/MS Conditions (Representative):
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to separate this compound from endogenous plasma components.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be optimized.
3. Troubleshooting:
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape | Incompatible injection solvent; Column degradation. | Ensure the final sample solvent is compatible with the initial mobile phase; Replace the column. |
| Low Signal Intensity | Inefficient ionization; Matrix effects. | Optimize ESI source parameters (e.g., spray voltage, gas flow); Dilute the sample; Use a more effective sample cleanup method. |
| High Variability | Inconsistent sample preparation; Instrument instability. | Ensure precise and consistent pipetting; Check for leaks in the LC system; Monitor system suitability. |
| Carryover | Adsorption of the analyte to the LC system. | Use a stronger needle wash solution; Inject a blank sample after a high concentration sample. |
Pharmacodynamic Analysis: Basophil Activation Assay
Issue: High background or low signal in the basophil activation assay.
This guide provides a detailed protocol for assessing the pharmacodynamic effect of this compound by measuring the inhibition of basophil activation using flow cytometry.
1. Materials:
- Fresh whole blood collected in heparin-containing tubes.
- Stimulation buffer (e.g., HEPES-buffered saline with Ca²⁺ and Mg²⁺).
- Anti-FcεRI antibody (as a PI3Kδ-dependent activator).[3]
- This compound at various concentrations.
- Staining antibodies: Anti-CD63-PE, Anti-CCR3-FITC (for basophil identification).
- Lysis buffer (e.g., FACS Lysing Solution).
- Flow cytometer.
2. Procedure:
- Pre-warm whole blood and stimulation buffer to 37°C.
- In a 96-well plate, add 50 µL of whole blood to each well.
- Add 50 µL of this compound at the desired concentrations (or vehicle control) to the respective wells and incubate for 15 minutes at 37°C.
- Add 50 µL of the anti-FcεRI antibody to stimulate the basophils and incubate for another 20 minutes at 37°C.
- Stop the reaction by placing the plate on ice.
- Add the staining antibodies (Anti-CD63-PE and Anti-CCR3-FITC) to each well and incubate for 20 minutes on ice in the dark.
- Add 1 mL of lysis buffer to each well and incubate for 10 minutes at room temperature in the dark.
- Centrifuge the plate, discard the supernatant, and resuspend the cell pellet in wash buffer.
- Acquire the samples on a flow cytometer.
3. Gating Strategy:
- Gate on the granulocyte population based on forward and side scatter.
- From the granulocyte gate, identify the basophil population as CCR3-positive cells.
- Within the basophil gate, quantify the percentage of activated basophils by measuring the expression of CD63.
4. Troubleshooting:
| Problem | Potential Cause | Suggested Solution |
| High Background Activation | Spontaneous basophil activation. | Use fresh blood (< 4 hours old); Handle blood samples gently; Ensure all reagents are at the correct temperature. |
| Low or No Activation | Inactive activator; Basophil non-responders. | Check the concentration and storage of the anti-FcεRI antibody; Include a positive control (e.g., fMLP) to confirm basophil reactivity. |
| Difficulty in Gating Basophils | Low basophil count; Inappropriate antibody panel. | Increase the number of events acquired; Use a combination of markers for basophil identification (e.g., CCR3, CD123). |
| High Donor-to-Donor Variability | Biological differences in basophil sensitivity. | Normalize data to the maximum activation for each donor; Increase the number of donors in the experiment. |
Visualizations
Caption: PI3K p110δ signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the pharmacokinetic analysis of this compound.
Caption: Experimental workflow for the basophil activation test.
References
- 1. Safety, Pharmacokinetics, and Pharmacodynamics of ME-401, an Oral, Potent, and Selective Inhibitor of Phosphatidylinositol 3-Kinase P110δ, Following Single Ascending Dose Administration to Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. buhlmannlabs.com [buhlmannlabs.com]
Technical Support Center: Overcoming Poor Solubility of CC-401 in Aqueous Buffers
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of the c-Jun N-terminal kinase (JNK) inhibitor, CC-401.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its solubility a concern?
This compound is a potent inhibitor of all three JNK isoforms with Kᵢ values ranging from 25 to 50 nM.[1] It competitively binds to the ATP binding site of JNK, preventing the phosphorylation of the transcription factor c-Jun.[1][2] Like many small molecule kinase inhibitors, this compound has a complex aromatic structure (molecular formula: C₂₂H₂₄N₆O), which contributes to its low intrinsic solubility in aqueous buffers.[2] This poor solubility can lead to challenges in obtaining accurate and reproducible results in in-vitro and in-vivo experiments, as the compound may precipitate out of solution, reducing its effective concentration.
2. What are the initial steps to dissolve this compound?
For initial stock solutions, it is recommended to use an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds.
3. My this compound precipitates when I dilute my DMSO stock into aqueous buffer. What should I do?
This is a common issue known as "precipitation upon dilution." It occurs because the high concentration of the organic solvent (e.g., DMSO) in the stock solution is significantly reduced upon dilution into the aqueous buffer, causing the poorly soluble compound to fall out of solution. Several strategies can be employed to mitigate this:
-
pH Adjustment: The chemical structure of this compound contains basic nitrogen atoms, suggesting that its solubility is pH-dependent. Lowering the pH of the aqueous buffer may increase the solubility of this compound by protonating these basic groups.
-
Use of Co-solvents: Incorporating a water-miscible organic solvent (a co-solvent) into your aqueous buffer can increase the solubility of hydrophobic compounds.[3][4]
-
Addition of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[5][6]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby enhancing their aqueous solubility.[7][8][9]
4. Which buffer system and pH range are recommended for this compound?
Given the basic nature of this compound, acidic buffers are likely to improve its solubility. It is recommended to test a range of pH values, starting from acidic to neutral, to find the optimal pH for your specific experiment. Buffers such as citrate or acetate at pH 4-6 could be a good starting point. It is crucial to ensure that the chosen buffer and pH are compatible with your experimental system (e.g., cell viability, enzyme activity).
5. Are there any general tips for preparing working solutions of this compound?
-
Always add the this compound stock solution to the aqueous buffer while vortexing or stirring to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
Prepare working solutions fresh for each experiment to avoid potential degradation or precipitation over time.
-
Visually inspect your final working solution for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, consider further optimization of the formulation.
-
Sonication can be used to aid in the dissolution of the compound in the final buffer.[10]
Troubleshooting Guides
Table 1: Troubleshooting Common Solubility Issues with this compound
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The aqueous buffer has poor solubilizing capacity for this compound. | 1. Lower the pH of the aqueous buffer (e.g., to pH 4-6).2. Add a co-solvent (e.g., ethanol, propylene glycol) to the aqueous buffer.3. Incorporate a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) into the buffer.4. Use a cyclodextrin-containing buffer. |
| Working solution appears cloudy or has visible particles. | Incomplete dissolution or precipitation of this compound. | 1. Increase the concentration of the solubilizing agent (co-solvent, surfactant, or cyclodextrin).2. Further adjust the pH of the buffer.3. Sonicate the working solution for a short period.4. Filter the solution through a 0.22 µm filter to remove any undissolved particles (note that this may reduce the final concentration). |
| Inconsistent experimental results. | Variability in the concentration of soluble this compound. | 1. Standardize the protocol for preparing working solutions.2. Prepare fresh working solutions for each experiment.3. Quantify the concentration of this compound in the final working solution using a suitable analytical method (e.g., HPLC-UV) if high accuracy is required. |
Table 2: Recommended Starting Concentrations for Solubilizing Agents
| Solubilizing Agent | Starting Concentration Range | Notes |
| Ethanol | 1-10% (v/v) | Ensure compatibility with your experimental system as ethanol can have biological effects. |
| Propylene Glycol | 1-20% (v/v) | Generally well-tolerated in many in-vitro assays. |
| Tween® 80 | 0.01-0.1% (w/v) | A non-ionic surfactant commonly used to improve solubility.[5] |
| Pluronic® F-68 | 0.02-0.2% (w/v) | A non-ionic block copolymer surfactant. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1-10% (w/v) | A commonly used cyclodextrin for enhancing the solubility of hydrophobic drugs. |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Testing
-
Prepare a series of buffers (e.g., 50 mM citrate, 50 mM phosphate) with pH values ranging from 4.0 to 7.4.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Add the this compound stock solution to each buffer to a final theoretical concentration (e.g., 100 µM). Ensure the final DMSO concentration is low and consistent across all samples (e.g., ≤ 1%).
-
Vortex each solution vigorously for 30 seconds.
-
Incubate the solutions at room temperature for 1 hour.
-
Visually inspect each solution for precipitation.
-
(Optional) For a quantitative assessment, centrifuge the solutions to pellet any precipitate and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC-UV.
Protocol 2: Co-solvent and Surfactant-Based Solubilization
-
Select a buffer system and pH where this compound shows some solubility or is close to being soluble based on the results from Protocol 1.
-
Prepare aliquots of the chosen buffer.
-
To separate aliquots, add increasing concentrations of a co-solvent (e.g., ethanol: 1%, 2%, 5%, 10% v/v) or a surfactant (e.g., Tween® 80: 0.01%, 0.05%, 0.1% w/v).
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Add the this compound stock solution to each of the prepared buffer formulations to the desired final concentration.
-
Vortex and incubate as described in Protocol 1.
-
Visually or analytically determine the solubility of this compound in each formulation.
Visualizations
Caption: Workflow for determining the optimal buffer formulation for this compound.
Caption: Simplified JNK signaling pathway and the inhibitory action of this compound.
Caption: Strategies to enhance the aqueous solubility of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C22H24N6O | CID 10430360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Confirming JNK Inhibition by CC-401 In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of in vitro methods to confirm the inhibition of c-Jun N-terminal kinase (JNK) by CC-401. It offers a comparative analysis with other common JNK inhibitors, detailed experimental protocols, and visual representations of key biological pathways and workflows to facilitate experimental design and data interpretation.
Introduction to this compound and JNK Inhibition
This compound is a second-generation, ATP-competitive inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[1][2] It binds to the ATP-binding site of activated, phosphorylated JNK, thereby preventing the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.[1][2] Effective JNK inhibition is crucial for studying the role of the JNK signaling pathway in various cellular processes, including proliferation, apoptosis, and inflammation, as well as for the development of targeted therapies.[3][4]
Comparative Analysis of JNK Inhibitors
The selection of an appropriate JNK inhibitor is critical for the specificity and reliability of in vitro studies. This compound exhibits significant selectivity for JNK over other related kinases.[1][5] The following table summarizes the key characteristics of this compound in comparison to other widely used JNK inhibitors.
| Inhibitor | Mechanism of Action | Target Isoforms | Ki (nM) | IC50 (nM) | Selectivity Notes |
| This compound | ATP-competitive | JNK1, JNK2, JNK3 | 25-50 | ~135.7 (PIM2) | >40-fold selectivity over p38, ERK, IKK2, PKC, Lck, and ZAP70.[1][6] |
| SP600125 | ATP-competitive | JNK1, JNK2, JNK3 | 40-90 | Varies | Known to have off-target effects and can inhibit other kinases.[7][8] |
| AS601245 | ATP-competitive | Pan-JNK | - | ~190 (JNK1) | Generally more selective than SP600125. |
| JNK-IN-8 | Covalent | JNK1, JNK2, JNK3 | - | ~100 (cellular) | Potent and relatively selective covalent inhibitor.[7] |
| BI-78D3 | Substrate-competitive | JNK1 | - | 280 | Competes with the JNK substrate ATF2 for binding.[9] |
Experimental Protocols for Confirming JNK Inhibition
To confirm JNK inhibition by this compound in vitro, a combination of biochemical and cell-based assays is recommended.
1. Biochemical Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified JNK.
-
Principle: Recombinant active JNK is incubated with its substrate (e.g., c-Jun or ATF2 fusion protein) and ATP in the presence of varying concentrations of this compound. The level of substrate phosphorylation is then quantified.
-
Detailed Protocol:
-
Reagents: Recombinant active JNK1, JNK2, or JNK3; GST-c-Jun or His-ATF2 substrate; Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT); ATP; this compound stock solution (in DMSO); Detection antibody (e.g., anti-phospho-c-Jun or anti-phospho-ATF2); Secondary antibody conjugated to HRP or a fluorescent dye; 96-well microplate.
-
Procedure: a. Coat a 96-well plate with the JNK substrate (e.g., GST-c-Jun). b. Add varying concentrations of this compound to the wells. c. Add recombinant active JNK to the wells. d. Initiate the kinase reaction by adding a solution containing ATP. e. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes). f. Stop the reaction by adding EDTA. g. Wash the wells to remove unbound reagents. h. Add the primary antibody against the phosphorylated substrate and incubate. i. Wash and add the secondary antibody. j. Detect the signal using a suitable plate reader (colorimetric, fluorescent, or luminescent).
-
Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of JNK inhibition against the logarithm of the inhibitor concentration.
-
2. Cell-Based Western Blot Analysis
This method assesses the inhibition of JNK signaling within a cellular context by measuring the phosphorylation of a downstream target.
-
Principle: Cells are pre-treated with this compound and then stimulated to activate the JNK pathway. Cell lysates are then analyzed by Western blot to detect the levels of phosphorylated c-Jun.
-
Detailed Protocol:
-
Cell Culture and Treatment: a. Plate cells (e.g., HeLa, HEK293, or a cell line relevant to the research) and allow them to adhere overnight. b. Pre-incubate the cells with various concentrations of this compound (e.g., 1-10 µM) for 1-2 hours. c. Stimulate the JNK pathway with an appropriate agonist (e.g., anisomycin, UV radiation, or TNF-α) for a predetermined time (e.g., 15-30 minutes).
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Western Blotting: a. Determine the protein concentration of the lysates using a BCA or Bradford assay. b. Denature equal amounts of protein by boiling in Laemmli sample buffer. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST. e. Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63 or Ser73). f. As a loading control, also probe for total c-Jun and a housekeeping protein (e.g., GAPDH or β-actin). g. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. h. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-c-Jun signal to total c-Jun and the loading control. Compare the levels of phosphorylated c-Jun in this compound-treated cells to the stimulated control.
-
3. Immunoprecipitation-Kinase Assay
This assay combines immunoprecipitation to isolate JNK from cell lysates with a subsequent in vitro kinase assay.
-
Principle: JNK is specifically immunoprecipitated from cell lysates of treated and untreated cells. The kinase activity of the immunoprecipitated JNK is then measured using an in vitro kinase assay as described above.[10][11][12]
-
Detailed Protocol:
-
Cell Treatment and Lysis: Treat and lyse cells as described in the cell-based Western blot protocol.
-
Immunoprecipitation: a. Incubate the cell lysates with an anti-JNK antibody overnight at 4°C with gentle rotation. b. Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-JNK complex. c. Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding.
-
Kinase Assay: a. Resuspend the beads in kinase assay buffer containing the JNK substrate (e.g., GST-c-Jun) and ATP. b. Incubate at 30°C for 30 minutes. c. Pellet the beads and collect the supernatant containing the phosphorylated substrate.
-
Detection: Analyze the supernatant by Western blot using an anti-phospho-c-Jun antibody.
-
Visualizing Key Pathways and Workflows
JNK Signaling Pathway
The following diagram illustrates the canonical JNK signaling cascade, which is initiated by various stress stimuli and culminates in the phosphorylation of c-Jun.
Caption: The JNK signaling pathway is activated by stress, leading to c-Jun phosphorylation.
Experimental Workflow for JNK Inhibition Confirmation
This diagram outlines the general workflow for confirming JNK inhibition by this compound in a cell-based assay.
Caption: Workflow for confirming JNK inhibition in vitro using a cell-based assay.
Conclusion
Confirming the in vitro inhibition of JNK by this compound requires a multi-faceted approach. By employing a combination of biochemical and cell-based assays, researchers can robustly validate the on-target effects of this compound and accurately interpret its biological consequences. The comparative data and detailed protocols provided in this guide serve as a valuable resource for designing and executing experiments to investigate the role of JNK signaling in various research contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel JNK inhibitor AS602801 inhibits cancer stem cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.cn [abcam.cn]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. JNK Activity Assay Kit - Creative BioMart [creativebiomart.net]
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity profile of spebrutinib (CC-292) against other prominent Bruton's Tyrosine Kinase (BTK) inhibitors, supported by experimental data. A comprehensive understanding of a kinase inhibitor's selectivity is crucial for predicting its efficacy and potential off-target effects.
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for various B-cell malignancies and autoimmune diseases. While first-generation BTK inhibitors like ibrutinib have demonstrated significant clinical success, their broader kinase inhibition profile can lead to off-target side effects. Next-generation inhibitors, such as spebrutinib (CC-292) and acalabrutinib, were developed to offer a more selective inhibition of BTK, potentially leading to an improved safety profile.
Quantitative Selectivity Profile
The selectivity of a kinase inhibitor is a measure of its potency against its intended target versus other kinases in the human kinome. This is often assessed through large-scale kinase panel screening. The data presented below summarizes the comparative selectivity of spebrutinib and other BTK inhibitors.
| Inhibitor | Primary Target | IC50 for BTK (Biochemical Assay) | Off-Target Kinases Inhibited (>65% at 1µM) | Key Off-Targets | Reference |
| Ibrutinib | BTK | ~1.5 nM | High (9.4% of kinome) | TEC family kinases, EGFR, SRC family kinases, JAK3 | [1][2][3][4] |
| Acalabrutinib | BTK | ~5.1 nM | Low (1.5% of kinome) | Minimal off-target activity reported | [1][2][3][4] |
| Spebrutinib (CC-292) | BTK | Not explicitly stated, but potent | Moderate (8.3% of kinome) | ERBB4 (moderate interaction) | [1][3][5][6][7] |
| Zanubrutinib | BTK | Not explicitly stated, but potent | Moderate (4.3% of kinome) | Less activity on TEC and ITK compared to ibrutinib | [1][3] |
Note: IC50 values can vary depending on the specific assay conditions. The percentage of kinome inhibited is based on KINOMEscan data at a 1 µM concentration.
Cellular Activity and Off-Target Effects
The biochemical selectivity of an inhibitor does not always directly translate to its activity in a cellular context. Cellular assays provide a more physiologically relevant assessment of an inhibitor's on-target and off-target effects.
| Inhibitor | On-Target Cellular Activity (BTK inhibition) | Off-Target Cellular Effects | Reference |
| Ibrutinib | Potent inhibition of BCR-mediated signaling | Inhibition of EGFR phosphorylation, effects on T-cell receptor signaling (via ITK and TXK), increased incidence of atrial fibrillation and bleeding | [1][3][8][9][10] |
| Acalabrutinib | Potent inhibition of BCR-mediated signaling | Minimal off-target effects on EGFR and T-cell signaling | [2][3][8] |
| Spebrutinib (CC-292) | Potent inhibition of B-cell activation and proliferation | Decreased activity of tissue remodeling biomarkers, antiproliferative effects in endothelial and fibroblast cells | [6][7] |
| Zanubrutinib | Potent inhibition of BCR-mediated signaling | Lower incidence of atrial fibrillation compared to ibrutinib | [5][9] |
Experimental Protocols
The following are generalized methodologies for key experiments used to determine the kinase inhibitor selectivity profiles presented above.
Biochemical Kinase Profiling (e.g., KINOMEscan™)
This assay quantitatively measures the binding of a test compound to a large panel of human kinases.
Principle: The assay is based on a competitive binding displacement principle. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is measured using quantitative PCR of the DNA tag. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal.
Method:
-
A panel of recombinant human kinases is used.
-
The test inhibitor (e.g., CC-401) is incubated at a fixed concentration (commonly 1 µM) with each kinase in the presence of an immobilized, broad-spectrum kinase inhibitor.
-
After an incubation period to allow for binding equilibrium, unbound kinase is washed away.
-
The amount of kinase bound to the solid support is quantified. This is typically done by measuring a tag (e.g., DNA) that is fused to the kinase.
-
The results are expressed as a percentage of the control (vehicle-treated) binding. A lower percentage indicates stronger binding of the test inhibitor to the kinase.
Cellular BTK Phosphorylation Assay
This assay measures the ability of an inhibitor to block the autophosphorylation of BTK in a cellular context, which is a direct measure of its target engagement and potency.
Principle: Upon B-cell receptor (BCR) activation, BTK is phosphorylated at a specific tyrosine residue (e.g., Y223). This phosphorylation event is a hallmark of BTK activation. The assay measures the level of phosphorylated BTK in cells treated with an inhibitor.
Method:
-
A suitable cell line expressing BTK (e.g., a human B-cell lymphoma line) is used.
-
Cells are pre-incubated with various concentrations of the kinase inhibitor (e.g., this compound) or a vehicle control.
-
The BCR pathway is stimulated with an appropriate agonist (e.g., anti-IgM antibody).
-
After stimulation, the cells are lysed, and the proteins are extracted.
-
The levels of phosphorylated BTK (pBTK) and total BTK are measured using a method such as Western blotting or a specific ELISA with antibodies that recognize the phosphorylated and total forms of the protein.
-
The IC50 value is determined by plotting the percentage of pBTK inhibition against the inhibitor concentration.
Cellular Off-Target Kinase Assays (e.g., EGFR Phosphorylation)
These assays are used to assess the effect of the inhibitor on other signaling pathways in cells.
Principle: Similar to the cellular BTK assay, this method measures the phosphorylation of a known off-target kinase, such as the Epidermal Growth Factor Receptor (EGFR), in response to its specific ligand.
Method:
-
A cell line that expresses the off-target kinase of interest (e.g., A431 cells for EGFR) is used.
-
Cells are treated with the kinase inhibitor at various concentrations.
-
The cells are then stimulated with the appropriate ligand (e.g., EGF for EGFR).
-
Cell lysates are prepared, and the phosphorylation status of the off-target kinase is measured by Western blot or ELISA.
-
The results indicate whether the inhibitor affects the activity of other kinases at concentrations relevant to its on-target activity.
Visualizations
Signaling Pathway and Inhibition
Caption: B-Cell Receptor (BCR) signaling pathway and points of inhibition by BTK inhibitors.
Experimental Workflow
Caption: General experimental workflow for assessing kinase inhibitor selectivity.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Next Generation BTK Inhibitors in CLL: Evolving Challenges and New Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 10. youtube.com [youtube.com]
Validating the Downstream Effects of CC-401 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CC-401, a potent c-Jun N-terminal kinase (JNK) inhibitor, with other alternative JNK inhibitors. The information presented is intended to assist researchers in validating the downstream effects of this compound treatment by offering a comparative analysis of its performance, detailed experimental protocols, and an overview of the signaling pathways involved.
Performance Comparison of JNK Inhibitors
This compound is a second-generation ATP-competitive inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[1] It demonstrates high affinity and selectivity.[1][2] This section provides a quantitative comparison of this compound with other well-characterized JNK inhibitors.
| Inhibitor | Target(s) | Ki (nM) | IC50 (nM) | Selectivity Profile | Clinical Trial Status (if applicable) |
| This compound | JNK1, JNK2, JNK3 | 25-50 | - | >40-fold selective over other kinases such as p38, ERK, and IKK2.[3] | Phase I for acute myeloid leukemia was terminated.[1][4] |
| SP600125 | JNK1, JNK2, JNK3 | - | JNK1: 40, JNK2: 40, JNK3: 90[3] | Shows some off-target effects on other kinases.[3] | Preclinical |
| AS602801 (Bentamapimod) | JNK1, JNK2, JNK3 | - | JNK1: 80, JNK2: 90, JNK3: 230[5][6] | Selective for JNKs over a panel of 25 related kinases.[7] | Phase II for endometriosis.[8] |
| CC-930 (Tanzisertib) | JNK1, JNK2, JNK3 | JNK1: 44, JNK2: 6.2 | JNK1: 61, JNK2: 7, JNK3: 6 | Selective against MAP kinases ERK1 and p38α.[9] | Phase II for idiopathic pulmonary fibrosis was terminated.[8] |
| JNK-IN-7 | JNK1, JNK2, JNK3 | - | JNK1: 1.5, JNK2: 2, JNK3: 0.7[10][11] | Potent JNK inhibitor. | Preclinical |
Downstream Effects of this compound Treatment
The primary downstream effect of this compound is the inhibition of the JNK signaling pathway. This pathway, when activated by stress signals, leads to the phosphorylation and activation of the transcription factor c-Jun. Activated c-Jun, as part of the AP-1 transcription factor complex, regulates the expression of a wide array of genes involved in cellular processes such as proliferation, apoptosis, and inflammation.
Inhibition of JNK by this compound is expected to lead to:
-
Reduced c-Jun Phosphorylation: The most immediate downstream effect is the decreased phosphorylation of c-Jun at Ser63 and Ser73.
-
Modulation of Gene Expression: Consequently, the expression of c-Jun target genes is altered. This includes genes encoding for:
-
Cell Cycle Regulators: Such as Cyclin D1, which can lead to cell cycle arrest.
-
Matrix Metalloproteinases (MMPs): Including MMP-1 and MMP-9, which are involved in tissue remodeling and cancer metastasis.
-
Pro- and Anti-apoptotic Proteins: The JNK pathway has a dual role in apoptosis. Its inhibition can either promote or inhibit apoptosis depending on the cellular context.[1]
-
-
Inhibition of Cell Proliferation: By affecting cell cycle regulators, JNK inhibition can suppress the proliferation of cancer cells.[3]
-
Suppression of Inflammation: The JNK pathway is a key mediator of inflammatory responses.
While direct comparative studies on the downstream effects of this compound versus other JNK inhibitors are limited, the differing potencies and selectivities of these inhibitors, as highlighted in the table above, would likely translate to varied magnitudes of these downstream effects. For instance, the high potency of JNK-IN-7 suggests it might elicit a stronger inhibition of c-Jun phosphorylation and its target genes at lower concentrations compared to this compound or SP600125. Conversely, the off-target effects of SP600125 could lead to confounding results not solely attributable to JNK inhibition.[3]
Experimental Protocols
To validate the downstream effects of this compound treatment, the following key experiments are recommended:
In Vitro JNK Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on JNK kinase activity.
Methodology:
-
Reagents: Recombinant active JNK1, JNK2, or JNK3 enzyme, biotinylated c-Jun substrate peptide, ATP, kinase assay buffer, and this compound at various concentrations.
-
Procedure:
-
Prepare a reaction mixture containing the JNK enzyme, c-Jun substrate, and kinase buffer.
-
Add this compound or a vehicle control to the reaction mixture and incubate.
-
Initiate the kinase reaction by adding ATP.
-
After a defined incubation period, stop the reaction.
-
Detect the amount of phosphorylated c-Jun using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or by transferring the reaction products to a membrane and probing with a phospho-specific c-Jun antibody.
-
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of JNK inhibition against the log concentration of the inhibitor.
Cellular c-Jun Phosphorylation Assay
Objective: To assess the ability of this compound to inhibit c-Jun phosphorylation in a cellular context.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line with an active JNK pathway).
-
Treatment: Treat the cells with a known JNK pathway activator (e.g., anisomycin, UV radiation) in the presence or absence of varying concentrations of this compound.
-
Cell Lysis and Protein Quantification: After treatment, lyse the cells and determine the total protein concentration.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phospho-c-Jun (Ser63/73) and total c-Jun.
-
Use an appropriate secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-c-Jun signal to the total c-Jun signal. Compare the levels of c-Jun phosphorylation in this compound-treated cells to the control cells.
Gene Expression Analysis of c-Jun Target Genes
Objective: To measure the effect of this compound on the expression of downstream target genes of the JNK pathway.
Methodology:
-
Cell Treatment: Treat cells with this compound or a vehicle control for a specified period.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse transcribe it into cDNA.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using primers specific for c-Jun target genes (e.g., CCND1 (Cyclin D1), MMP1, MMP9).
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis: Calculate the relative fold change in gene expression in this compound-treated cells compared to control cells using the ΔΔCt method.
Visualizations
JNK Signaling Pathway
Caption: The JNK signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Validating this compound Effects
Caption: Workflow for assessing the downstream effects of this compound.
References
- 1. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Conflicting evidence for the role of JNK as a target in breast cancer cell proliferation: Comparisons between pharmacological inhibition and selective shRNA knockdown approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 5. Selective Regulation of c-jun Gene Expression by Mitogen-Activated Protein Kinases via the 12-O-Tetradecanoylphorbol-13-Acetate- Responsive Element and Myocyte Enhancer Factor 2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pro-apoptotic and pro-proliferation functions of the JNK pathway of Drosophila: roles in cell competition, tumorigenesis and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JNK-1 Inhibition Leads to Antitumor Activity in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An inhibitor of c-jun aminoterminal kinase (SP600125) represses c-Jun activation, DNA-binding and PMA-inducible 92-kDa type IV collagenase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclic AMP suppresses matrix metalloproteinase-1 expression through inhibition of MAPK and GSK-3beta - PubMed [pubmed.ncbi.nlm.nih.gov]
JNK Inhibitors in Renal Disease: A Comparative Analysis of CC-401 and AS601245
For researchers and professionals in drug development, the c-Jun N-terminal kinase (JNK) pathway presents a compelling target for therapeutic intervention in various kidney diseases. This guide provides a comparative overview of two notable JNK inhibitors, CC-401 and AS601245, summarizing their mechanisms of action and presenting available experimental data in models of kidney disease.
This comparison highlights the existing research on this compound in preclinical kidney disease models and notes the current lack of published data for AS601245 in the same context.
At a Glance: this compound vs. AS601245
| Feature | This compound | AS601245 |
| Target | Pan-JNK inhibitor (JNK1, JNK2, JNK3) | Pan-JNK inhibitor (JNK1, JNK2, JNK3) |
| Mechanism of Action | ATP-competitive inhibitor | ATP-competitive inhibitor |
| Potency | Kᵢ = 25-50 nM for all three JNK isoforms | IC₅₀ = 150 nM (hJNK1), 220 nM (hJNK2), 70 nM (hJNK3) |
| Selectivity | >40-fold selectivity for JNK over other related kinases (p38, ERK, IKK2, etc.) | 10- to 20-fold selectivity over c-src, CDK2, and c-Raf; >50- to 100-fold selectivity over a range of other kinases |
| Reported Efficacy in Kidney Disease Models | Yes (anti-GBM glomerulonephritis, ischemia-reperfusion injury) | No direct evidence in kidney disease models to date |
| Reported Efficacy in Other Models | Myeloid leukemia, colon cancer, breast cancer | Neuroprotection (global ischemia), anti-inflammatory (LPS-induced TNF-α release) |
Signaling Pathway Inhibition
Both this compound and AS601245 are small molecule inhibitors that target the c-Jun N-terminal kinase (JNK) signaling pathway. JNKs are a family of serine/threonine protein kinases that are activated in response to a variety of cellular stresses, including inflammatory cytokines, oxidative stress, and growth factors. In the context of kidney disease, the JNK pathway is implicated in promoting inflammation, apoptosis (cell death), and fibrosis, all of which contribute to the progression of renal damage.[1][2]
By competitively binding to the ATP-binding site of JNK, both this compound and AS601245 prevent the phosphorylation of its downstream targets, most notably the transcription factor c-Jun. This inhibition disrupts the signaling cascade that leads to the expression of pro-inflammatory and pro-fibrotic genes.
Caption: JNK signaling pathway and points of inhibition by this compound and AS601245.
Performance in Kidney Disease Models: this compound
This compound has demonstrated therapeutic potential in preclinical models of both acute and chronic kidney disease.
Anti-Glomerular Basement Membrane (Anti-GBM) Glomerulonephritis
In a rat model of established anti-glomerular basement membrane (anti-GBM) glomerulonephritis, a condition characterized by rapidly progressive kidney failure, treatment with this compound has been shown to halt disease progression.[1]
Experimental Protocol: Anti-GBM Glomerulonephritis
Caption: Experimental workflow for evaluating this compound in anti-GBM glomerulonephritis.
Key Findings:
-
Reduced Proteinuria: this compound treatment significantly slowed the progression of proteinuria.
-
Improved Renal Function: The increase in serum creatinine, a marker of declining kidney function, was prevented with this compound treatment.
-
Attenuated Renal Injury: Histological analysis revealed that this compound treatment led to a marked reduction in interstitial macrophage infiltration, tubular damage, and interstitial fibrosis.[1]
Renal Ischemia-Reperfusion Injury (IRI)
This compound has also been evaluated in models of renal ischemia-reperfusion injury (IRI), a common cause of acute kidney injury (AKI). Systemic administration of this compound prior to bilateral renal IRI protected against tubular damage and acute renal failure.[1]
Experimental Protocol: Renal Ischemia-Reperfusion Injury
Caption: Experimental workflow for this compound in renal ischemia-reperfusion injury.
Key Findings:
-
Protection Against Tubular Damage: Pre-treatment with this compound reduced the extent of tubular damage following IRI.[1]
-
Preservation of Renal Function: this compound administration helped to prevent the development of acute renal failure.[1]
Performance in Other Models: AS601245
To date, there is a lack of published studies evaluating the efficacy of AS601245 in models of kidney disease. However, its activity as a JNK inhibitor has been demonstrated in other contexts.
Neuroprotection
In a gerbil model of transient global ischemia, intraperitoneal administration of AS601245 provided significant, dose-dependent protection against the delayed loss of hippocampal CA1 neurons.[3] Doses of 40, 60, and 80 mg/kg were shown to be effective.[3]
Anti-Inflammatory Effects
AS601245 has also been shown to be a potent inhibitor of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) release in mice, demonstrating its anti-inflammatory properties.[3] Oral administration of AS601245 at doses ranging from 0.3 to 10 mg/kg dose-dependently decreased TNF-α release.[3]
Summary and Future Directions
This compound has shown promising therapeutic effects in preclinical models of both acute and chronic kidney disease, suggesting that JNK inhibition is a viable strategy for mitigating renal injury and fibrosis. The available data for this compound supports its further investigation as a potential treatment for kidney diseases.
While AS601245 is a potent and selective JNK inhibitor with demonstrated efficacy in models of neurodegeneration and inflammation, its potential in the context of renal pathophysiology remains unexplored in published literature. Given the established role of JNK signaling in kidney disease, further studies are warranted to investigate whether the neuroprotective and anti-inflammatory effects of AS601245 translate to renoprotection.
A direct, head-to-head comparison of this compound and AS601245 in a standardized model of kidney disease would be invaluable for determining their relative efficacy and therapeutic potential for this indication. Such studies would provide crucial data for advancing the most promising JNK inhibitors toward clinical development for the treatment of kidney disease.
References
Validating CC-401 Target Engagement: A Comparative Guide to Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biochemical assays used to validate the target engagement of CC-401, a potent c-Jun N-terminal kinase (JNK) inhibitor. We objectively compare its performance with other well-known JNK inhibitors, SP600125 and AS601245, supported by experimental data and detailed methodologies. This guide is intended to assist researchers in selecting the most appropriate assays for their studies on JNK pathway modulation.
Introduction to this compound and JNK Inhibition
This compound is a second-generation, ATP-competitive inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[1][2] The JNK signaling pathway is a critical regulator of various cellular processes, including inflammation, apoptosis, and cell proliferation.[3][4][5] Dysregulation of the JNK pathway is implicated in numerous diseases, making it an attractive therapeutic target. Validating that a compound like this compound directly engages and inhibits its intended target is a crucial step in drug discovery and development. This is achieved through a variety of biochemical and cell-based assays.
Comparative Analysis of JNK Inhibitors
To provide a clear comparison of this compound with other common JNK inhibitors, the following tables summarize their inhibitory activities from various biochemical assays.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | Assay Type | IC50 / Ki | Selectivity | Reference |
| This compound | JNK1, JNK2, JNK3 | Kinase Assay | Ki: 25-50 nM | >40-fold selective over p38, ERK, IKK2, PKC, Lck, ZAP70 | [6][7] |
| SP600125 | JNK1, JNK2 | Kinase Assay | IC50: 40 nM | >300-fold selective over ERK1 and p38-2 | [8][9] |
| JNK3 | Kinase Assay | IC50: 90 nM | [6] | ||
| AS601245 | JNK1 | Kinase Assay | IC50: 150 nM | 10- to 20-fold selective over c-src, CDK2, and c-Raf | [10] |
| JNK2 | Kinase Assay | IC50: 220 nM | [10] | ||
| JNK3 | Kinase Assay | IC50: 70 nM | [10] |
Table 2: Cellular Assay for JNK Inhibition
| Compound | Cell Line | Assay Type | Readout | IC50 | Reference |
| This compound | HK-2 | Western Blot | Inhibition of sorbitol-induced c-Jun phosphorylation | 1-5 µM | [6][7] |
| SP600125 | Jurkat T cells | Western Blot | Inhibition of c-Jun phosphorylation | 5-10 µM | [8][9] |
| AS601245 | Not Specified | Not Specified | Not Specified | Not Specified |
Key Biochemical Assays for Target Engagement
Two primary types of biochemical assays are crucial for validating the target engagement of JNK inhibitors like this compound: in vitro kinase assays to measure direct enzyme inhibition and cell-based assays to confirm target modulation in a cellular context.
In Vitro Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified JNK protein. Common formats include:
-
LanthaScreen™ TR-FRET Kinase Assay: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the phosphorylation of a substrate by the kinase.
-
ADP-Glo™ Kinase Assay: A luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.
-
Non-radioactive Immunoprecipitation Kinase Assay: This method involves immunoprecipitating the kinase and then performing a kinase reaction with a substrate, followed by detection of substrate phosphorylation via Western blot.
Cellular Assays: Western Blot for c-Jun Phosphorylation
This assay confirms that the inhibitor can access its target within a cell and inhibit the downstream signaling pathway. The phosphorylation of c-Jun at Serine 63 and Serine 73 is a direct downstream event of JNK activation.
Experimental Protocols
In Vitro JNK Kinase Assay (LanthaScreen™ TR-FRET)
This protocol is adapted from a general LanthaScreen™ kinase assay optimization protocol.
Materials:
-
Recombinant JNK1, JNK2, or JNK3 enzyme
-
Fluorescein-labeled substrate peptide (e.g., FL-c-Jun)
-
ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)
-
LanthaScreen™ Tb-anti-p-c-Jun(Ser63) antibody
-
TR-FRET dilution buffer
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Kinase Reaction:
-
Prepare a solution of substrate and ATP in kinase reaction buffer.
-
Add the JNK enzyme to initiate the reaction.
-
To test inhibitors, pre-incubate the enzyme with various concentrations of the compound (e.g., this compound) before adding the substrate/ATP mix.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding EDTA.
-
Add the Tb-labeled antibody diluted in TR-FRET dilution buffer.
-
Incubate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).
-
Calculate the TR-FRET ratio (emission at 520 nm / emission at 495 nm).
-
Plot the TR-FRET ratio against the inhibitor concentration to determine the IC50 value.
-
Western Blot for Phospho-c-Jun (Ser63/73)
This protocol provides a general procedure for detecting changes in c-Jun phosphorylation in cultured cells.
Materials:
-
Cell culture reagents
-
JNK pathway activator (e.g., anisomycin, UV radiation)
-
This compound or other JNK inhibitors
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63/73) and anti-total c-Jun
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and grow to desired confluency.
-
Pre-treat cells with various concentrations of this compound or other inhibitors for a specified time (e.g., 1-2 hours).
-
Stimulate the JNK pathway with an activator (e.g., 25 ng/mL anisomycin for 30 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-c-Jun) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-c-Jun and total c-Jun.
-
Normalize the phospho-c-Jun signal to the total c-Jun signal to determine the relative level of phosphorylation.
-
Visualizing Key Processes
To better understand the context of these assays, the following diagrams illustrate the JNK signaling pathway and a typical experimental workflow for evaluating a JNK inhibitor.
Caption: The JNK signaling cascade and the point of inhibition by this compound.
Caption: A typical workflow for a Western blot experiment.
Conclusion
The validation of target engagement for a kinase inhibitor like this compound requires a combination of robust biochemical and cell-based assays. In vitro kinase assays provide quantitative data on the direct inhibitory effect of the compound on the JNK enzyme, while Western blot analysis of c-Jun phosphorylation confirms its activity in a cellular context. When compared to other JNK inhibitors such as SP600125 and AS601245, this compound demonstrates potent and selective inhibition of JNKs. The detailed protocols and comparative data presented in this guide should serve as a valuable resource for researchers investigating the JNK signaling pathway and the therapeutic potential of its inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. An intrinsic temporal order of c-JUN N-terminal phosphorylation regulates its activity by orchestrating co-factor recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mesoscale.com [mesoscale.com]
- 5. france.promega.com [france.promega.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
A Comparative Analysis of the Anti-inflammatory Effects of JNK Inhibitors CC-401 and CC-930
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of two c-Jun N-terminal kinase (JNK) inhibitors, CC-401 and CC-930. Both compounds have been investigated for their potential in treating inflammatory and fibrotic diseases by targeting the JNK signaling pathway, a critical regulator of cellular responses to stress, inflammation, and apoptosis. This document synthesizes available experimental data to offer an objective comparison of their mechanisms of action, potency, and efficacy in preclinical models.
Mechanism of Action: Targeting the JNK Signaling Pathway
Both this compound and CC-930 exert their anti-inflammatory effects by inhibiting the activity of c-Jun N-terminal kinases. JNKs are a family of serine/threonine protein kinases that, upon activation by inflammatory cytokines and cellular stress, phosphorylate a range of transcription factors, primarily c-Jun. The phosphorylation of c-Jun leads to the formation of the Activator Protein-1 (AP-1) transcription factor complex, which in turn upregulates the expression of various pro-inflammatory genes, including cytokines and chemokines. By inhibiting JNK, this compound and CC-930 block this cascade, thereby reducing the production of inflammatory mediators.
This compound is described as a potent, ATP-competitive pan-JNK inhibitor, meaning it targets all three JNK isoforms (JNK1, JNK2, and JNK3).[1][2][3] In contrast, CC-930 is a first-generation JNK inhibitor with a noted bias towards inhibiting the JNK2 isoform.[3]
Below is a diagram illustrating the JNK signaling pathway and the points of intervention for these inhibitors.
Quantitative Comparison of In Vitro and In Vivo Activity
The following tables summarize the available quantitative data on the inhibitory activity and anti-inflammatory effects of this compound and CC-930. It is important to note that a direct head-to-head comparative study is not publicly available; therefore, the data presented are from separate studies and may involve different experimental conditions.
Table 1: In Vitro Inhibitory Activity
| Compound | Target(s) | Assay Type | IC50 / Ki | Selectivity | Citation |
| This compound | Pan-JNK (JNK1, JNK2, JNK3) | Kinase Assay | Ki: 25-50 nM | >40-fold selective for JNK over other kinases (p38, ERK, IKK2, PKC, Lck, ZAP70) | [1][2] |
| CC-930 | JNK1, JNK2, JNK3 (JNK2 bias) | Kinase Assay | IC50 (JNK1): 61 nMIC50 (JNK2): 5 nMIC50 (JNK3): 5 nMKi (JNK1): 44 nMKi (JNK2): 6.2 nM | Selective against MAP kinases ERK1 (IC50: 0.48 µM) and p38α (IC50: 3.4 µM) | [4] |
Table 2: Preclinical Anti-inflammatory and Anti-fibrotic Effects
| Compound | Experimental Model | Key Findings | Citation |
| This compound | Rat model of anti-GBM glomerulonephritis | Reduced proteinuria. | [1] |
| 4T1 orthotopic mouse model | Inhibited metastatic outgrowth. | [3] | |
| CC-930 | Acute rat LPS-induced TNFα production model | Inhibited TNFα production by 23% at 10 mg/kg and 77% at 30 mg/kg (oral dose). | [4] |
| House dust mite-induced fibrotic airway mouse model | Attenuated collagen 1A1 gene expression, peribronchiolar collagen deposition, and MMP-7 expression. | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and potential replication.
CC-930: Inhibition of LPS-Induced TNFα Production in Rats
This protocol describes an in vivo pharmacodynamic assay to assess the anti-inflammatory effect of CC-930.
References
- 1. Discovery of CC-930, an orally active anti-fibrotic JNK inhibitor. | Semantic Scholar [semanticscholar.org]
- 2. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. JNK inhibition reduces lung remodeling and pulmonary fibrotic systemic markers - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Showdown: A Comparative Guide to JNK Inhibitors CC-401 and JNK-IN-8
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of two prominent c-Jun N-terminal kinase (JNK) inhibitors: CC-401 and JNK-IN-8. While direct head-to-head preclinical studies are limited, this document synthesizes available data from independent in vivo studies in triple-negative breast cancer (TNBC) and pancreatic cancer models to offer a comparative perspective on their efficacy and underlying mechanisms.
At a Glance: Key In Vivo Performance Metrics
To facilitate a clear comparison, the following tables summarize the in vivo performance of this compound and JNK-IN-8 in key cancer models. It is crucial to note that these results are compiled from separate studies and may not be directly comparable due to variations in experimental design.
Table 1: In Vivo Efficacy in Triple-Negative Breast Cancer (TNBC) Xenograft Models
| Parameter | This compound | JNK-IN-8 |
| Model | Not specified in available data | Patient-Derived Xenograft (PDX)[1] |
| Cell Line | Not specified in available data | MDA-MB-231[2][3] |
| Dosage | 25 mg/kg[1] | 20 mg/kg[1] |
| Administration | Intraperitoneal (i.p.) | Intraperitoneal (i.p.)[1] |
| Frequency | Every 3 days | Not specified |
| Tumor Growth Inhibition | Data primarily in combination therapies | Significantly slowed tumor growth[1] |
| Observed Effects | Sensitizes colon cancer to chemotherapy in vivo; Inhibits TNBC primary tumor growth and metastasis[4] | Suppresses TNBC growth; induces lysosome biogenesis and autophagy[1] |
Table 2: In Vivo Efficacy in Pancreatic Cancer Xenograft Models
| Parameter | This compound | JNK-IN-8 |
| Model | Not specified in available data | Patient-Derived Xenograft (PDX) and cell line xenografts[5][6] |
| Cell Line | Not specified in available data | PANC-1 |
| Dosage | Not specified in available data | Not specified |
| Administration | Not specified in available data | Not specified |
| Frequency | Not specified in available data | Not specified |
| Tumor Growth Inhibition | Antineoplastic activity noted[7] | Enhanced FOLFOX-induced tumor growth inhibition[5][6] |
| Observed Effects | Shows efficacy in renal injury models[7] | Sensitizes pancreatic cancer to chemotherapy[5][6] |
Delving into the Mechanism: The JNK Signaling Pathway
Both this compound and JNK-IN-8 target the c-Jun N-terminal kinase (JNK), a key player in cellular responses to stress, inflammation, and apoptosis. The following diagram illustrates the canonical JNK signaling cascade.
This compound is a second-generation, ATP-competitive inhibitor of all three JNK isoforms.[7] JNK-IN-8 is an irreversible inhibitor that covalently binds to a cysteine residue in the ATP-binding pocket of JNK1, JNK2, and JNK3. This covalent modification leads to sustained inhibition of JNK signaling.
Experimental Protocols: A Closer Look at the Methodology
The following provides a generalized protocol for in vivo xenograft studies based on the methodologies reported in the referenced literature. Specific parameters may vary between individual studies.
Xenograft Tumor Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 for TNBC, PANC-1 for pancreatic cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old, are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation:
-
For subcutaneous models, a suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells) in a solution like Matrigel is injected into the flank of the mice.
-
For orthotopic models, cells are implanted into the corresponding organ (e.g., mammary fat pad for breast cancer).
-
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width^2) / 2 is commonly used to calculate tumor volume.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration:
-
This compound: Administered via intraperitoneal (i.p.) injection, for example, at a dose of 25 mg/kg every three days.[1]
-
JNK-IN-8: Administered via intraperitoneal (i.p.) injection, for example, at a dose of 20 mg/kg.[1]
-
The vehicle control group receives injections of the solvent used to dissolve the inhibitors.
-
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Other parameters may include changes in body weight (as a measure of toxicity) and survival analysis.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of target engagement (e.g., phosphorylation of c-Jun) and other biomarkers by techniques such as immunohistochemistry (IHC) or Western blotting.
Concluding Remarks
Both this compound and JNK-IN-8 demonstrate promising in vivo anti-tumor activity by targeting the JNK signaling pathway. JNK-IN-8, as an irreversible inhibitor, shows significant efficacy in slowing tumor growth in TNBC and sensitizing pancreatic cancer to chemotherapy.[1][5][6] this compound has also shown antineoplastic properties and the ability to sensitize tumors to other treatments.[4][7]
The lack of direct comparative in vivo studies necessitates careful interpretation of the available data. Future head-to-head studies using identical cell lines, animal models, and dosing schedules are warranted to definitively delineate the comparative efficacy of these two JNK inhibitors. Researchers are encouraged to consider the specific context of their cancer model and research questions when selecting a JNK inhibitor for in vivo evaluation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-kinase targeting of oncogenic c-Jun N-terminal kinase (JNK) signaling: the future of clinically viable cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy [insight.jci.org]
- 6. Irreversible JNK1-JUN inhibition by JNK-IN-8 sensitizes pancreatic cancer to 5-FU/FOLFOX chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling CC-401
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for CC-401 (CAS No. 395104-30-0), a potent c-Jun N-terminal kinase (JNK) inhibitor. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Core Safety and Handling Information
This compound is a chemical for research use, and its toxicological properties have not been fully elucidated.[1] Therefore, it must be handled with care, assuming it is a hazardous substance.[1][2]
Physicochemical and Toxicological Profile
| Property | Data |
| CAS Number | 395104-30-0[1][2][3] |
| Molecular Formula | C₂₂H₂₄N₆O[2] |
| Molecular Weight | 388.5 g/mol [2] |
| Appearance | Off-white solid[1] |
| Purity | ≥98%[2] |
| Melting Point | 142 - 145 °C[1] |
| Solubility | DMSO: ~30 mg/mL[2] PBS (pH 7.2): ~2 mg/mL[2] |
| Storage | Store at -20°C[2] |
| Stability | At least 2 years at -20°C in solid form[2] |
| LD-50 | Data not available[1] |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure:
| PPE Category | Specifications and Procedures |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use and replace them immediately if contaminated. |
| Eye Protection | Use safety glasses with side shields or chemical safety goggles. |
| Skin and Body Protection | A buttoned lab coat must be worn to protect skin and personal clothing. |
| Respiratory Protection | All work with solid this compound or concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation.[1] |
Operational and Disposal Protocols
Safe Handling and Storage
-
General Handling: Avoid all direct contact with the skin, eyes, and clothing.[1][2] Do not inhale dust or aerosols.[1] Wash hands thoroughly after handling.[2]
-
Storage: Keep the container tightly sealed and store at -20°C, protected from light and heat.[1][2] Stock solutions in DMSO are stable for up to one month at -20°C or up to six months at -80°C.[4] Aqueous solutions should be prepared fresh and are not recommended for storage beyond one day.[2]
Spill and Emergency Procedures
-
Spill Response: In case of a spill, evacuate the area. Wearing full PPE, cover liquid spills with an inert absorbent material. For solid spills, carefully sweep up the material to avoid creating dust.[1] Place all contaminated materials in a sealed container for disposal.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., ethanol) followed by a thorough wash with soap and water.[1]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[1]
-
Ingestion: Rinse mouth with water and contact a physician.[1]
-
In all cases of exposure, seek medical attention.
-
Waste Disposal Plan
All materials contaminated with this compound, including unused product, empty containers, and cleaning materials, must be treated as hazardous chemical waste.
-
Collect waste in clearly labeled, sealed containers.
-
Dispose of the waste in accordance with your institution's and local environmental regulations. Contact your Environmental Health and Safety (EHS) department for specific disposal procedures.
Experimental Methodologies
Preparation of a 10 mM Stock Solution in DMSO
-
In a chemical fume hood, accurately weigh 3.885 mg of this compound.
-
Transfer the solid to a sterile vial.
-
Add 1 mL of anhydrous DMSO.
-
Vortex the mixture until the solid is completely dissolved.
-
Aliquot into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Visualized Pathway
JNK Signaling Pathway and this compound Inhibition
The diagram below illustrates the c-Jun N-terminal kinase (JNK) signaling cascade and identifies the point of inhibition by this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
